molecular formula C11H10N2O2S B8556631 4-Sulfanilylpyridine

4-Sulfanilylpyridine

Cat. No.: B8556631
M. Wt: 234.28 g/mol
InChI Key: RPQAROOAFRNNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfapyridine, also historically known as 4-Sulfanilylpyridine, is a sulfonamide antibiotic with significant research value due to its specific biochemical interactions. Its primary mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase . This inhibited reaction is essential for the synthesis of folic acid in susceptible organisms, thereby disrupting the production of nucleic acids and preventing bacterial cell division . While once used clinically, it is now a valuable tool in scientific research. Studies focus on its role as a classic antibacterial agent to investigate folate metabolism and antibiotic resistance mechanisms . Furthermore, its application has been explored in dermatology research for conditions like dermatitis herpetiformis . The compound is a solid with a melting point of approximately 192-193 °C and a molecular weight of 249.29 g/mol . Chemically, it is classified as an aminobenzenesulfonamide, featuring a sulfonamide group bridging an aniline and a pyridine ring . Researchers also value sulfonyl-containing compounds like Sulfapyridine as versatile intermediates in synthetic chemistry for constructing complex molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-pyridin-4-ylsulfonylaniline

InChI

InChI=1S/C11H10N2O2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-8H,12H2

InChI Key

RPQAROOAFRNNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Sulfanilylpyridine (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Clinical Pharmacologists

Executive Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational scaffold in the sulfonamide class of antimicrobials. While its historical usage as a frontline antibiotic has waned due to resistance and safety profiles, it remains a critical pharmacological entity as the active moiety in Sulfasalazine (used for Inflammatory Bowel Disease) and a specific treatment for Dermatitis Herpetiformis .

This guide provides a rigorous technical analysis of Sulfapyridine, moving beyond basic definitions to explore its physicochemical behavior, competitive inhibition mechanism at the molecular level, and the genetic determinants (NAT2 polymorphism) that dictate its metabolic toxicity.

Part 1: Physicochemical Architecture

The solubility profile of Sulfapyridine is the primary driver of its renal toxicity (crystalluria). Unlike many sulfonamides, its pKa (8.43) places it largely in the unionized form at physiological urinary pH (5.0–7.0), significantly reducing its solubility.

Table 1: Core Physicochemical Properties
PropertyValueExperimental Context
IUPAC Name 4-amino-N-pyridin-2-ylbenzenesulfonamideStandard Nomenclature
Molecular Formula

MW: 249.29 g/mol
Melting Point 190–193 °CPrimary Purity Validator [1]
pKa 8.43 (Amide nitrogen)Determines solubility in urine [1]
Solubility (Water) 0.29 mg/mL (at 25°C)Poorly soluble; risk of precipitation
Solubility (Acetone) SolubleUsed for recrystallization
UV Max ~260 nmIn ethanol/water

Critical Insight: The high pKa means that alkalinization of urine (increasing pH to >7.5) significantly increases the ionization of the sulfonamide group, thereby enhancing solubility and preventing crystalluria.

Part 2: Pharmacodynamics & Mechanism (DHPS Inhibition)

Sulfapyridine functions as a competitive antimetabolite . It mimics para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS) .[1][2][3]

Mechanism of Action[2][4][5][6][7]
  • Mimicry: The 4-aminobenzene moiety of sulfapyridine is sterically and electronically similar to PABA.

  • Competition: Sulfapyridine competes with PABA for the active site of DHPS.

  • Dead-End Product: DHPS mistakenly incorporates sulfapyridine into the folate pathway, forming a non-functional analog.

  • Folate Depletion: This halts the synthesis of dihydrofolic acid, depriving the bacteria of nucleotides required for DNA replication (bacteriostatic effect).

Visualization: The Folate Blockade

The following diagram illustrates the specific intervention point of Sulfapyridine within the folate biosynthesis pathway.

Folatepathway Pteridine Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Native Substrate Sulfapyridine SULFAPYRIDINE (Inhibitor) Sulfapyridine->DHPS Competitive Blockade Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DNA DNA/RNA Synthesis Dihydrofolate->DNA

Caption: Sulfapyridine competitively inhibits DHPS, preventing the incorporation of PABA into dihydropteroic acid, thereby arresting bacterial DNA synthesis.[1][2][5][6][8][9][10]

Part 3: Synthesis & Purification Protocol

Safety Warning: Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood. Sulfonyl chlorides are corrosive.

This protocol utilizes a standard Schotten-Baumann condensation followed by hydrolysis. It is designed to be self-validating by monitoring the transition from the acetylated intermediate (high MP) to the final product.

Reagents
  • Substrate: 2-Aminopyridine[7]

  • Reagent: N-Acetylsulfanilyl chloride (ASC)

  • Solvent/Base: Dry Pyridine (acts as both solvent and acid scavenger)

  • Hydrolysis: 10% NaOH and Dilute HCl

Step-by-Step Workflow
  • Condensation (Formation of Acetylsulfapyridine):

    • Dissolve 2-aminopyridine (1.0 eq) in dry pyridine.

    • Slowly add N-acetylsulfanilyl chloride (1.1 eq) while maintaining temperature <60°C. Exothermic reaction.

    • Heat to 70–80°C for 1 hour to ensure completion.

    • Quench: Pour the reaction mixture into ice water. The intermediate (Acetylsulfapyridine) will precipitate.

    • Filtration: Collect the solid. Checkpoint: This intermediate is crude and requires hydrolysis.

  • Hydrolysis (Deprotection):

    • Suspend the crude intermediate in 10% NaOH (alkaline hydrolysis removes the N4-acetyl group).

    • Heat at reflux for 1 hour. The solution should become clear as the sodium salt of sulfapyridine forms.

    • Precipitation: Cool the solution and carefully acidify with dilute HCl to pH ~6.0 (the isoelectric point).

    • Critical Step: Do not acidify below pH 4, or the pyridine ring nitrogen will protonate, redissolving the product.

  • Purification & Validation:

    • Recrystallize the crude solid from hot ethanol or acetone/water.

    • Validation: Measure Melting Point. Target: 190–193°C . A lower MP (<185°C) indicates incomplete hydrolysis or retained solvents.

Visualization: Synthesis Workflow

Synthesis ASC N-Acetylsulfanilyl Chloride Reaction Condensation (Solvent: Pyridine, 70°C) ASC->Reaction Aminopyridine 2-Aminopyridine Aminopyridine->Reaction Intermediate Intermediate: Acetylsulfapyridine Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis Acidification Acidify to pH 6.0 (Precipitation) Hydrolysis->Acidification Product Final Product: SULFAPYRIDINE (MP: 191-193°C) Acidification->Product

Caption: Synthetic route from ASC and 2-Aminopyridine via condensation and subsequent alkaline hydrolysis to yield Sulfapyridine.

Part 4: ADME & Metabolic Toxicity (The NAT2 Factor)

For researchers studying Sulfapyridine (or Sulfasalazine), understanding the Acetylation Polymorphism is non-negotiable.

1. Metabolism

Sulfapyridine is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2) .[8]

  • Reaction: Acetylation of the N4-amino group.

  • Product: N4-acetylsulfapyridine.

  • Solubility Issue: The acetylated metabolite is less soluble than the parent compound, significantly increasing the risk of renal stones.

2. The NAT2 Phenotype

The rate of this acetylation is genetically determined:

  • Slow Acetylators: Have low NAT2 activity. They accumulate higher plasma levels of free Sulfapyridine (leading to systemic side effects like nausea/headache) but may have slower formation of the crystallizing metabolite.

  • Fast Acetylators: Rapidly convert Sulfapyridine to N-acetylsulfapyridine. While they have fewer systemic side effects, they have a higher load of the insoluble metabolite in the urine, increasing crystalluria risk .

3. Clinical implication for Drug Development

When designing analogs or dosing regimens, the NAT2 genotype of the patient population introduces significant variability in both efficacy (systemic levels) and toxicity (renal clearance).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

  • DrugBank Online. Sulfapyridine: Pharmacology and interactions. Retrieved from [Link]

  • Triglia, T., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Chebion, G., et al. (2021). Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives. Comptes Rendus Chimie.[9][11] Retrieved from [Link]

  • PharmGKB. Very Important Pharmacogene information for N-acetyltransferase 2 (NAT2). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-Sulfanilylpyridine (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 4-Sulfanilylpyridine (Sulfapyridine) CAS: 144-83-2 Class: Sulfonamide Antibiotic / Synthetic Intermediate Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


[1][2][3]

Scope: This guide details the synthesis of Sulfapyridine via the condensation of 2-aminopyridine with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-acetylsulfanilyl chloride (p-ASC), followed by hydrolysis. While historically significant as the first effective treatment for pneumococcal pneumonia (M&B 693), modern relevance lies in its utility as a scaffold for drug discovery (e.g., Sulfasalazine) and as a model for studying sulfonamide kinetics.

Technical Nuance: The critical challenge in this synthesis is regioselectivity . 2-Aminopyridine possesses two nucleophilic nitrogen centers: the exocyclic amine and the endocyclic ring nitrogen. A standard protocol often yields a mixture or the kinetically favored ring-sulfonated product.[4] This guide focuses on the thermodynamic control required to secure the desired


-linked sulfonamide.

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnection of the sulfonamide bond. The strategy employs a "protect-react-deprotect" sequence to preserve the aniline functionality.[4]

Retrosynthesis Target Sulfapyridine (Target) Inter N4-Acetylsulfapyridine (Protected Intermediate) Target->Inter Hydrolysis (Deprotection) AP 2-Aminopyridine (Nucleophile) Inter->AP S-N Bond Disconnection ASC p-Acetamidobenzenesulfonyl Chloride (Electrophile) Inter->ASC Sulfonylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Critical Mechanism: The Regioselectivity Challenge

The "Senior Scientist" Insight: Novice chemists often assume direct attack at the exocyclic amine. However, the pyridine ring nitrogen is often more nucleophilic.

  • Kinetic Product: Initial attack often occurs at the Ring Nitrogen, forming a sulfonylpyridinium betaine.

  • Thermodynamic Product: Under elevated temperature and basic conditions, this intermediate rearranges (or equilibrates) to the more stable exocyclic sulfonamide.

Implication for Protocol: The reaction must be driven to completion with sufficient heat or base catalysis to ensure the rearrangement to the desired product.

Experimental Protocol: The "Gold Standard" Route

Phase A: Condensation (Sulfonylation)

Objective: Coupling 2-aminopyridine with p-ASC.[4]

ParameterSpecificationRationale
Limiting Reagent 2-Aminopyridine (1.0 eq)The expensive heterocyclic component.[4]
Electrophile p-ASC (1.1 eq)Slight excess to drive completion; moisture sensitive.[4]
Solvent/Base Dry Pyridine (5-10 vol)Acts as both solvent and acid scavenger (HCl acceptor).[4]
Temperature 50°C

80°C
Heat required to favor thermodynamic rearrangement.
Time 1 - 2 HoursMonitor by TLC until p-ASC is consumed.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

  • Dissolution: Charge 2-aminopyridine (9.4 g, 0.1 mol) into the flask. Add dry pyridine (25 mL).[4] Stir until dissolved.

  • Addition: Cool the solution to 15°C (ice bath). Slowly add p-acetamidobenzenesulfonyl chloride (24.0 g, ~0.103 mol) in small portions over 20 minutes.

    • Control: Exothermic reaction. Keep internal temp < 40°C during addition to prevent decomposition.

  • Reaction: Remove ice bath. Heat the mixture to 60-70°C for 1 hour. The solution will darken.

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The intermediate (Acetylsulfapyridine) will precipitate as a crude solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove Pyridine salts.

Phase B: Hydrolysis (Deprotection)

Objective: Removal of the N-acetyl group to release the free amine.

Step-by-Step Workflow:

  • Suspension: Suspend the crude Acetylsulfapyridine in 10 volumes of 2N Sodium Hydroxide (NaOH).

  • Reflux: Heat to reflux (approx. 100°C) for 1-2 hours. The solid should dissolve as the sodium salt of Sulfapyridine forms.

  • Neutralization: Cool the solution to room temperature. Carefully acidify with Acetic Acid or dilute HCl to pH 6.5 - 7.0.[4]

    • Critical Point: Do not over-acidify (pH < 4), or the pyridine ring will protonate and the product will remain soluble. Sulfapyridine precipitates best at its isoelectric point (neutral pH).[4]

  • Crystallization: Cool in an ice bath to maximize yield. Filter the white/off-white precipitate.[4]

Purification & Characterization

Recrystallization Protocol: Sulfapyridine has a steep solubility curve in acetone/water mixtures.

  • Dissolve crude solid in boiling Acetone (minimal volume).

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of Acetone to clear the solution.

  • Allow slow cooling to room temperature, then 4°C.

Data Specifications:

PropertyExpected ValueNotes
Appearance White crystalline powderYellowing indicates oxidation.[4]
Melting Point 191°C – 193°CSharp range indicates high purity.
Solubility Low in water; High in dilute acid/baseAmphoteric nature due to sulfonamide/pyridine.

Process Flow Diagram (Graphviz)

SynthesisFlow cluster_cond Phase A: Condensation cluster_hyd Phase B: Hydrolysis cluster_pur Phase C: Purification start Start: Raw Materials step1 Dissolve 2-Aminopyridine in Dry Pyridine start->step1 step2 Add p-ASC (Portionwise) Temp < 40°C step1->step2 step3 Heat to 70°C (1 hr) Thermodynamic Control step2->step3 step4 Quench in Ice Water Precipitate Intermediate step3->step4 step5 Reflux in 2N NaOH (Deprotection) step4->step5 Filter Crude step6 Neutralize to pH 6.5 (Precipitation) step5->step6 step7 Recrystallize (Acetone/Water) step6->step7 Filter Crude end Pure Sulfapyridine (MP: 191-193°C) step7->end

Figure 2: Operational workflow for the synthesis of Sulfapyridine.

Troubleshooting & Safety (Self-Validating Systems)

  • Moisture Control: p-ASC hydrolyzes rapidly to p-acetamidobenzenesulfonic acid (which is unreactive).[4] Validation: If the p-ASC does not dissolve or effervesce slightly upon addition to pyridine, check its quality. It should be a dry, crystalline solid, not a wet paste.

  • pH Management: During hydrolysis workup, if no precipitate forms upon acidification, you likely passed the isoelectric point. Correction: Back-titrate with dilute NaOH to pH 7.[4]

  • Safety: Pyridine is toxic and affects male fertility. All operations must be in a fume hood. p-ASC is a lachrymator and corrosive.[4]

References

  • Ewins, A. J., & Phillips, M. A. (1938). New Varieties of Sulphanilamide. The Lancet. Link (Seminal paper on M&B 693).[4]

  • PubChem. (n.d.).[4][5] Sulfapyridine Compound Summary. National Library of Medicine. Retrieved from [Link][4]

  • Winterbottom, R. (1940). Sulfanilyl Derivatives of Pyridine and Quinoline Amines. Journal of the American Chemical Society, 62(1), 160–162.[6] Link

  • Northey, E. H. (1940). Structure and Chemotherapeutic Activities of Sulfanilamide Derivatives. Chemical Reviews, 27(1), 85–197. Link

  • Organic Syntheses. (1939).[4] Sulfapyridine.[1][2][3][5][6][7][8] Coll. Vol. 2. (General reference for sulfonamide coupling techniques).

Sources

Technical Monograph: 4-Sulfanilylpyridine (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject Matter: Chemical Synthesis, Analytical Characterization, and Pharmacological Mechanism

Executive Summary

4-Sulfanilylpyridine (INN: Sulfapyridine) represents a foundational scaffold in the sulfonamide class of antimicrobials. While its direct clinical use as a standalone antibiotic has waned due to resistance and safer alternatives, it remains a critical pharmacophore in drug development, most notably as the active carrier moiety in Sulfasalazine (used for Inflammatory Bowel Disease and Rheumatoid Arthritis).

This guide provides a rigorous examination of the molecule's architecture, industrial-scale synthesis, and validated analytical protocols. It is designed for researchers requiring high-fidelity data for synthesis optimization or bioanalytical assay development.

Chemical Identity & Structural Architecture

The molecule consists of a sulfanilamide group linked to a pyridine ring at the 2-position. The pyridine ring acts as an electron-withdrawing group, significantly influencing the pKa of the sulfonamide nitrogen (


), which dictates the drug's solubility and bacteriostatic potency.
Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptionCritical Relevance
IUPAC Name 4-Amino-N-pyridin-2-ylbenzenesulfonamidePrimary nomenclature for regulatory filings.
CAS Registry 144-83-2Universal identifier.
Molecular Formula

MW: 249.29 g/mol .
pKa 8.43 (Sulfonamide NH)Dictates ionization at physiological pH; affects crystalluria risk.
Solubility Low in water (0.29 mg/mL at 25°C)Requires pH adjustment or organic modifiers for HPLC.
UV Max (

)
254 nm, 265 nmPrimary wavelengths for HPLC-UV detection.

Process Chemistry: Synthesis & Optimization

The synthesis of 4-Sulfanilylpyridine classically follows a condensation pathway involving p-acetamidobenzenesulfonyl chloride (ASC) and 2-aminopyridine , followed by selective hydrolysis.

Synthetic Workflow Diagram

The following diagram illustrates the critical reaction steps and intermediate species.

SynthesisPath Figure 1: Industrial Synthesis Pathway of Sulfapyridine via ASC Condensation. Acetanilide Acetanilide (Precursor) ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonic Acid (ClSO3H) Intermediate N4-Acetylsulfapyridine (Intermediate) ASC->Intermediate Condensation (Pyridine/Base) Aminopyridine 2-Aminopyridine (Reagent) Aminopyridine->Intermediate Product 4-Sulfanilylpyridine (Sulfapyridine) Intermediate->Product Hydrolysis (NaOH or HCl)

Detailed Protocol (Lab Scale)

Step 1: Condensation (Critical Control Point)

  • Reagents: p-Acetamidobenzenesulfonyl chloride (ASC), 2-Aminopyridine, Pyridine (solvent/base).

  • Procedure: Dissolve 2-aminopyridine in dry pyridine. Add ASC slowly to maintain temperature

    
    . The reaction is exothermic.
    
  • Mechanism: Nucleophilic attack of the 2-aminopyridine nitrogen on the sulfonyl sulfur.

  • Why this matters: Moisture control is paramount. ASC hydrolyzes rapidly in water to the sulfonic acid, which is unreactive. Use anhydrous conditions.

Step 2: Hydrolysis

  • Reagents: Dilute Sodium Hydroxide (NaOH).

  • Procedure: The acetyl protecting group on the

    
     nitrogen is removed by heating the intermediate in alkaline solution.
    
  • Purification: Acidify the solution to pH 4-5 (isoelectric point) to precipitate the crude Sulfapyridine. Recrystallize from ethanol/water.

Analytical Characterization & Quality Control

For drug development, verifying the identity and purity of 4-Sulfanilylpyridine is non-negotiable.

Validated HPLC-UV Method

This protocol is adapted from standard pharmaceutical analysis (USP/BP) and optimized for stability-indicating capability.

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane),

    
     mm, 5 
    
    
    
    packing (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase:

    • Buffer: 0.05M Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.5 with Orthophosphoric acid.
      
    • Organic: Acetonitrile (ACN).

    • Ratio: Buffer:ACN (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Isosbestic point) or 265 nm (Lambda max).

  • Injection Volume: 20

    
    .
    
  • Temperature: Ambient (

    
    ).
    

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with silanol groups; lower pH or add triethylamine if observed).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Sulfapyridine and any synthesis impurities (e.g., Sulfanilic acid).
Spectroscopic Identification
  • Mass Spectrometry (ESI+):

    • 
      : 250.06 m/z .
      
    • Major Fragments: 156 m/z (loss of aminopyridine), 92 m/z (aniline fragment).

  • 1H-NMR (DMSO-d6):

    • 
       11.2 (s, 1H, 
      
      
      
      ).
    • 
       6.6 - 8.0 (aromatic protons).
      
    • Differentiation: The pyridine ring protons will show distinct splitting patterns (doublets/triplets) compared to the symmetric AA'BB' system of the benzene ring.

Pharmacological Mechanism & Metabolism[7][8][9][10]

Understanding the biological fate of 4-Sulfanilylpyridine is essential, particularly regarding its toxicity profile (crystalluria) and pharmacogenetics.

Mechanism of Action (MOA)

Sulfapyridine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[2] It mimics para-aminobenzoic acid (PABA), preventing bacteria from synthesizing folate, a precursor to DNA/RNA.[3][4]

MOA Figure 2: Competitive Inhibition of Folate Synthesis by Sulfapyridine. PABA PABA (Substrate) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Normal Binding Sulfapyridine Sulfapyridine (Inhibitor) Sulfapyridine->DHPS Competitive Binding Block COMPETITIVE BLOCKADE Sulfapyridine->Block Folate Dihydrofolic Acid (Precursor) DHPS->Folate Catalysis DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA Block->Folate Inhibition

Metabolic Pathway: The NAT2 Checkpoint

Sulfapyridine is metabolized in the liver primarily via N-acetylation .

  • Enzyme: N-acetyltransferase 2 (NAT2).[5][6][7]

  • Polymorphism: The population is divided into "Slow" and "Fast" acetylators based on NAT2 genetics.

  • Clinical Consequence:

    • Slow Acetylators: Accumulate higher levels of free Sulfapyridine, increasing the risk of adverse events (nausea, rash, hematologic toxicity).

    • Fast Acetylators:[5][6][8] Rapidly convert drug to N-acetylsulfapyridine, which is less active but has lower water solubility, increasing the risk of crystalluria (precipitation in kidneys).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine.[8] Assay and Drug Development Technologies.[8] Retrieved from [Link]

  • Yun, M.K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science/NIH. Retrieved from [Link]

  • Hein, D.W., et al. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms.[6] Cancer Epidemiology, Biomarkers & Prevention.[6] Retrieved from [Link]

  • DrugBank Online. Sulfapyridine: Pharmacology and Interactions. Retrieved from [Link]

Sources

Technical Guide: 4-Sulfanilylpyridine (Sulfapyridine) and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational scaffold in the sulfonamide class, historically significant as the first effective treatment for pneumococcal pneumonia (M&B 693). While its monotherapy use has declined due to resistance and toxicity, it remains clinically vital as the carrier moiety of Sulfasalazine , a first-line therapy for Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis.

Current research has revitalized this scaffold, utilizing its


-heterocyclic nitrogen for coordination chemistry (Ag/Cu complexes) and Schiff base derivatization to target carbonic anhydrases (CA IX/XII) in hypoxic tumor environments. This guide details the physicochemical mechanisms, synthesis pathways, and validation protocols necessary for leveraging this molecule in modern drug discovery.

Pharmacochemical Profile & SAR

The efficacy of sulfapyridine relies on its structural mimicry of para-aminobenzoic acid (PABA). The


-pyridine ring creates a specific electron distribution that optimizes ionization at physiological pH.
Physicochemical Properties
PropertyValueTechnical Implication
IUPAC Name 4-amino-N-pyridin-2-ylbenzenesulfonamideCore sulfonamide structure.
Molecular Weight 249.29 g/mol Small molecule, high permeability.
pKa ~8.4 (amide N)Poorly soluble in acidic urine; risk of crystalluria (acetylated metabolites).
LogP 0.35Moderate lipophilicity; good GI absorption.
Metabolism Hepatic

-acetylation (NAT2)
Genetically polymorphic; slow acetylators risk toxicity.[1][2][3]
Structure-Activity Relationship (SAR)
  • The Aniline Group (

    
    ):  Must be unsubstituted for intrinsic antibacterial activity. Derivatization here (e.g., the azo-linkage in Sulfasalazine) creates a prodrug.
    
  • The Sulfonamide Group (

    
    ):  Essential for H-bonding within the Dihydropteroate Synthase (DHPS) active site.
    
  • The Pyridine Ring (

    
    ):  Electron-withdrawing nature lowers the pKa of the sulfonamide proton compared to sulfanilamide, increasing the concentration of the ionized (active) form at physiological pH.
    

Mechanism of Action: The Folate Blockade

Sulfapyridine acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .[4][5] Unlike mammals, which uptake folate via dietary sources, bacteria must synthesize folate de novo.[5]

The Competitive Inhibition Cascade
  • Substrate Mimicry: Sulfapyridine competes with PABA for the active site of DHPS.

  • Dead-End Adduct: DHPS catalyzes the condensation of Sulfapyridine (instead of PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

  • Depletion: This forms a "dead-end" analog, halting the production of Dihydropteroate, a precursor to Tetrahydrofolate (THF).

  • Consequence: DNA/RNA synthesis fails due to lack of purine/thymidine precursors.

Visualization: The Folate Inhibition Pathway

FolatePathway Pteridine 7,8-Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA Para-aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Normal Pathway Sulfapyridine INHIBITOR: Sulfapyridine Sulfapyridine->DHPS Competitive Binding Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate THF Tetrahydrofolate (DNA/RNA Synthesis) Dihydrofolate->THF

Caption: Figure 1. Competitive inhibition of DHPS by Sulfapyridine prevents PABA incorporation, halting folate synthesis.

The Sulfasalazine Paradigm: Prodrug Dynamics

The most critical application of Sulfapyridine today is as the "carrier" molecule in Sulfasalazine . This utilizes the colon's anaerobic environment to deliver efficacy.

Mechanism of Activation

Sulfasalazine is composed of 5-Aminosalicylic Acid (5-ASA) linked to Sulfapyridine via an azo bond (-N=N-) .[1][3]

  • Oral Ingestion: ~90% of the drug passes through the stomach and small intestine unabsorbed.

  • Colonic Activation: Bacterial azoreductases (produced by Clostridium and Eubacterium spp.) cleave the azo bond.[6][7][8]

  • Divergence:

    • 5-ASA: Remains in the colon to treat inflammation (Ulcerative Colitis).

    • Sulfapyridine: Absorbed systemically.[4][9][10] While often considered a "carrier," it exerts independent anti-inflammatory effects (inhibition of NF-kB) relevant to Rheumatoid Arthritis.

Visualization: Metabolic Activation Workflow

SulfasalazineMetabolism Oral Oral Administration (Sulfasalazine) Stomach Stomach/Small Intestine (Minimal Absorption) Oral->Stomach Colon Colon (Anaerobic Bacteria) Stomach->Colon Enzyme Bacterial Azoreductase (Cleavage) Colon->Enzyme Split Cleavage Products Enzyme->Split ASA 5-ASA (Mesalazine) Topical Anti-inflammatory Split->ASA Remains in Colon SP Sulfapyridine Systemic Absorption Split->SP Enters Bloodstream Liver Liver Metabolism (NAT2 Acetylation) SP->Liver Urine Renal Excretion (Risk: Crystalluria) Liver->Urine

Caption: Figure 2. Site-specific activation of Sulfasalazine by bacterial azoreductases in the colon.

Synthesis & Derivatization Strategies

Core Synthesis: The Condensation Reaction

The synthesis of Sulfapyridine typically follows a modified Schotten-Baumann reaction.

Reagents:

  • 4-Acetamidobenzenesulfonyl chloride (ASC)

  • 2-Aminopyridine[11]

  • Solvent: Pyridine (acts as both solvent and acid scavenger) or Acetone/Base.

Protocol:

  • Condensation: Dissolve 2-aminopyridine in dry pyridine. Slowly add ASC (1.1 eq) at 0°C to control the exotherm. Stir at 60°C for 2 hours.

    • Why? The acetyl group on ASC protects the aniline nitrogen from reacting with the sulfonyl chloride (self-polymerization).

  • Precipitation: Pour the reaction mixture into ice water. The intermediate (

    
    -acetylsulfapyridine) precipitates. Filter and wash.
    
  • Hydrolysis: Reflux the intermediate in 10% NaOH for 1 hour to remove the acetyl protecting group.

  • Neutralization: Cool and adjust pH to 5.0 with dilute HCl. Sulfapyridine precipitates (amphoteric point).

  • Recrystallization: Purify using Ethanol/Water.

Modern Derivatization: Schiff Bases

Researchers are modifying the


-amino group to form Schiff bases (azomethines) to enhance lipophilicity or chelate metals.
  • Method: Reflux Sulfapyridine with aromatic aldehydes (e.g., salicylaldehyde) in ethanol with a catalytic amount of glacial acetic acid.

  • Application: These derivatives show enhanced activity against carbonic anhydrase isoforms in cancer cells [1].

Experimental Protocols (Self-Validating Systems)

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sulfapyridine or derivatives against S. aureus or E. coli. Standard: CLSI M07-A10 Guidelines.

Materials:

  • Mueller-Hinton Broth (MHB) adjusted to pH 7.2 .

    • Validation Note: Sulfonamide activity is highly pH-dependent. Acidic pH decreases ionization and potency.

  • Lysed Horse Blood (if testing fastidious organisms).

  • 96-well microtiter plates (U-bottom).

Workflow:

  • Stock Preparation: Dissolve Sulfapyridine in DMSO (max 1% final conc) or 0.1M NaOH, then dilute in water.

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plating:

    • Add 100 µL MHB to all wells.[12]

    • Perform serial 2-fold dilutions of the drug in columns 1-10.

    • Column 11 (Growth Control): Bacteria + Solvent (no drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation: 35°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Self-Correction: If Column 11 shows no growth, the assay is invalid. If Column 12 shows growth, contamination occurred.

Protocol B: In Vitro Azo-Reductase Stability (Simulated Colonic Fluid)

Objective: Validate the stability of a Sulfapyridine prodrug (like Sulfasalazine) or a new azo-derivative.

Materials:

  • Fresh fecal slurry (human or rat) OR E. coli / Clostridium perfringens culture.

  • Anaerobic chamber or GasPak system.

  • Reducing buffer (0.1 M Phosphate buffer pH 7.4 + 0.5% Cysteine-HCl).

Workflow:

  • Preparation: Suspend fresh feces (10% w/v) in anaerobic buffer. Homogenize and filter to remove debris.

  • Incubation: Add test compound (e.g., 100 µM) to the slurry.

  • Time-Course: Incubate at 37°C under anaerobic conditions.

  • Sampling: Aliquot at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm).

    • Success Metric: Disappearance of the parent peak and stoichiometric appearance of Sulfapyridine and the amine partner.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Peppercorn, M. A., & Goldman, P. (1972).[3] The role of intestinal bacteria in the metabolism of salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics, 181(3), 555-562. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[13] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Vree, T. B., et al. (1995). N-Acetylation of sulfonamides in humans. Journal of Clinical Pharmacy and Therapeutics, 20(2), 101-105. Link

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Sulfanilylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Sulfanilylpyridine, also known as sulfapyridine, is a sulfonamide antibacterial agent that has historically played a significant role in the treatment of various bacterial infections. While its systemic use in humans has largely been superseded by newer antibiotics due to potential side effects, it remains a valuable compound in veterinary medicine and for specific therapeutic applications such as dermatitis herpetiformis.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 4-Sulfanilylpyridine is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety. This guide provides a comprehensive overview of the solubility and stability of 4-Sulfanilylpyridine, grounded in scientific principles and supported by experimental data. We will delve into the factors governing its solubility in various solvent systems and explore its degradation profile under different stress conditions.

I. Physicochemical Properties of 4-Sulfanilylpyridine

4-Sulfanilylpyridine is a white to yellowish-white crystalline powder with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol .[4] It is an amphoteric molecule, possessing both a weakly acidic sulfonamide group and a weakly basic amino group, which significantly influences its solubility in aqueous solutions of varying pH.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃O₂S[4]
Molecular Weight249.29 g/mol [4]
pKa8.4[2][5]
Melting Point191-193°C[5]
AppearanceWhite to yellowish-white crystalline powder[2][4]

II. Solubility Profile of 4-Sulfanilylpyridine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is influenced by a multitude of factors including the physicochemical properties of the solute and the solvent, temperature, and pH.

Aqueous Solubility

The aqueous solubility of 4-Sulfanilylpyridine is notably pH-dependent.[1][3] This behavior is attributed to its amphoteric nature. In acidic solutions, the amino group is protonated, forming a more soluble salt. Conversely, in alkaline solutions, the sulfonamide group can deprotonate, also leading to increased solubility. The isoelectric point, where the molecule has a net neutral charge and thus its lowest aqueous solubility, lies in the neutral pH range.

Key Insight: The pH-dependent solubility of 4-Sulfanilylpyridine presents both challenges and opportunities for formulation scientists. While it can lead to precipitation upon pH changes, such as in the gastrointestinal tract, it also allows for the preparation of aqueous formulations by adjusting the pH.

Solubility in Organic Solvents and Co-solvent Systems

4-Sulfanilylpyridine exhibits limited solubility in many common organic solvents. The following table summarizes its solubility in select solvents at 25°C.

SolventSolubility
Water1:3500 (0.028 g/100 mL)
Ethanol1:440 (0.227 g/100 mL)
Acetone1:65 (1.54 g/100 mL)

Data compiled from various sources.[2][5]

Studies have shown that the solubility of 4-Sulfanilylpyridine can be significantly enhanced in co-solvent systems. For instance, its solubility is maximal in pure propylene glycol and decreases with the addition of water. A similar trend is observed in ethanol-water mixtures. This suggests that the primary driving mechanism for solubilization in these systems is the interaction with the organic co-solvent.

III. Stability Profile of 4-Sulfanilylpyridine

Understanding the stability of 4-Sulfanilylpyridine is crucial for determining its shelf-life, identifying appropriate storage conditions, and ensuring the safety and efficacy of its formulations. Forced degradation studies, which involve exposing the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in elucidating its degradation pathways.[6][7]

A. Hydrolytic Stability

Hydrolysis is a major degradation pathway for many pharmaceuticals. The hydrolytic stability of 4-Sulfanilylpyridine is highly dependent on pH. Studies have shown that it undergoes significant degradation in both acidic and alkaline conditions. For instance, a 21.56% degradation was observed in 0.1 M hydrochloric acid.[8] The rate of hydrolysis is accelerated at higher temperatures.[8] The degradation often involves the cleavage of the sulfonamide bond.

B. Photostability

4-Sulfanilylpyridine is known to be sensitive to light.[2][4][5] Photodegradation can lead to the formation of colored degradants and a loss of potency. One study reported a 28.57% degradation of 4-Sulfanilylpyridine under photolytic conditions.[8] The photodegradation process can be complex, involving reactive intermediates such as singlet oxygen and hydroxyl radicals, especially in the presence of chromophoric dissolved organic matter.[9] The degradation pathways can include desulfonation and other transformations of the parent molecule.[10]

Expert Tip: To mitigate photodegradation, formulations of 4-Sulfanilylpyridine should be protected from light by using amber-colored containers or opaque packaging.[11]

C. Thermal Stability

Thermal analysis using Differential Scanning Calorimetry (DSC) has revealed that 4-Sulfanilylpyridine can exist in different polymorphic forms.[12][13][14] Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility and stability. DSC studies have shown a glass transition, cold crystallization, a solid-solid transition, and the melting of metastable and stable polymorphs upon heating a quenched sample.[12] This indicates that the thermal history of the material can influence its physical state and, consequently, its performance.

D. Oxidative Stability

4-Sulfanilylpyridine is susceptible to oxidative degradation. The amino group is a primary site for oxidation. The degradation can be initiated by various oxidizing agents, and the reaction conditions can influence the nature of the degradation products.[15][16]

Summary of Forced Degradation Studies
Stress ConditionObservationPotential Degradation Pathway
Acid Hydrolysis (0.1 M HCl) Significant degradation (21.56%)[8]Cleavage of the sulfonamide bond.
Alkaline Hydrolysis Degradation accelerated at high pH and temperature.[8]Cleavage of the sulfonamide bond.
Oxidation Susceptible to oxidation.Oxidation of the amino group.
Thermal Exhibits polymorphism.[12][13][14]Phase transitions.
Photolysis Significant degradation (28.57%)[8]Desulfonation, reactions involving reactive oxygen species.[9][10]

IV. Experimental Protocols

To ensure the scientific integrity and reproducibility of solubility and stability studies, it is essential to follow well-defined experimental protocols.

A. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when the solid phase is in equilibrium with the solution.

Methodology:

  • Preparation: Add an excess amount of solid 4-Sulfanilylpyridine to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification: Analyze the concentration of 4-Sulfanilylpyridine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • Calculation: The determined concentration represents the thermodynamic solubility of 4-Sulfanilylpyridine in that specific solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[18][19][20]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 4-Sulfanilylpyridine in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microtiter plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or separate the precipitate by filtration and measure the concentration of the dissolved compound in the filtrate by UV spectroscopy or LC-MS.[20][21]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A DMSO Stock Solution B Addition to Aqueous Buffer A->B C Incubation B->C D Precipitate Measurement (Nephelometry/Filtration) C->D E UV/LC-MS Quantification D->E Filtrate F Kinetic Solubility Value E->F

Caption: Workflow for Kinetic Solubility Assessment.

C. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[22][23][24]

Methodology:

  • Forced Degradation: Subject samples of 4-Sulfanilylpyridine to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][25]

  • Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that can separate the parent 4-Sulfanilylpyridine peak from all the degradation product peaks.[17][26] This involves optimizing the mobile phase composition, gradient, flow rate, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Stability Testing: Use the validated method to analyze samples of 4-Sulfanilylpyridine that have been stored under various stability conditions (e.g., long-term, intermediate, and accelerated).

Caption: Logical Flow for Developing a Stability-Indicating HPLC Method.

V. Conclusion

The solubility and stability of 4-Sulfanilylpyridine are critical attributes that profoundly influence its formulation, therapeutic performance, and regulatory approval. Its pH-dependent aqueous solubility and susceptibility to degradation by hydrolysis, light, and oxidation necessitate careful consideration during all stages of drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties. By leveraging this knowledge, researchers and formulation scientists can develop robust and effective drug products containing 4-Sulfanilylpyridine.

VI. References

  • Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (n.d.). ResearchGate.

  • The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. (n.d.). PubMed.

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (n.d.). ResearchGate.

  • Comparison of the DSC curves of sulfapyridine quenchcooled in RHC (top) and in liquid nitrogen (bottom). (n.d.). ResearchGate.

  • Sulfapyridine. (n.d.). PubChem.

  • Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. (n.d.). ResearchGate.

  • Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. (2023). PubMed.

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.). ResearchGate.

  • Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation. (2012). PubMed.

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

  • Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). Xi'an Jiaotong University.

  • Sulfapyridine. (n.d.). Wikipedia.

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace.

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2021). MDPI.

  • OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. (n.d.). SciELO México.

  • Sulfapyridine. (n.d.). ChemicalBook.

  • Sulfapyridine CAS#: 144-83-2. (n.d.). ChemicalBook.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

  • In vitro solubility assays in drug discovery. (n.d.). PubMed.

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). Academia.edu.

  • Sulfapyridine | CAS#144-83-2. (n.d.). MedKoo Biosciences.

  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021). Pharma Excipients.

  • Forced Degradation Studies. (2016). MedCrave online.

  • ADME Solubility Assay. (n.d.). BioDuro.

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (n.d.). MDPI.

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.

  • Thermal analysis used for pharmaceutical screening – Part 1. (n.d.). Mettler Toledo.

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. (n.d.). Semantic Scholar.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS.

  • Photostability testing theory and practice. (2021). Q1 Scientific.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA.

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). PMC.

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). NIH.

  • Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery.

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific.

  • Stability of bicyclic guanidine superbases and their salts in water. (n.d.). Helda - University of Helsinki.

  • Kinetics and Mechanism of Degradation of Some 2-sulfanilamidopyrimidine Derivatives. Part 1. Log k--pH Profile for Sulfadimidine Solvolysis. (n.d.). PubMed.

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC.

Sources

Computational Profiling of 4-Sulfanilylpyridine: Isomeric Efficacy & Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the computational characterization of 4-Sulfanilylpyridine (IUPAC: 4-amino-N-(pyridin-4-yl)benzenesulfonamide). While its positional isomer, Sulfapyridine (N-pyridin-2-yl), is a historically significant sulfonamide antibiotic, the N-pyridin-4-yl isomer presents unique electronic and steric properties that warrant distinct computational investigation.

This document serves as a protocol-driven guide for researchers to evaluate the electronic structure, spectroscopic signatures, and binding affinity of this specific sulfonamide derivative using Density Functional Theory (DFT) and Molecular Docking.

Key Objectives
  • Electronic Stability: Quantify HOMO-LUMO gaps and tautomeric preferences (amide vs. imide) using DFT/B3LYP.

  • Spectroscopic Prediction: Correlate theoretical IR and NMR shifts with experimental benchmarks.

  • Ligand-Receptor Interaction: Evaluate binding efficacy against Dihydropteroate Synthase (DHPS) relative to standard sulfonamides.

Computational Theory & Methodology

The Isomer Distinction

The core of this study relies on distinguishing the target molecule from its clinical analog. The position of the nitrogen on the pyridine ring significantly alters the


 and the electron density distribution of the sulfonamide nitrogen, affecting bacteriostatic activity.
  • Target: 4-amino-N-(pyridin-4 -yl)benzenesulfonamide (4-Sulfanilylpyridine)

  • Comparator: 4-amino-N-(pyridin-2 -yl)benzenesulfonamide (Sulfapyridine)[1]

Workflow Architecture

The following Graphviz diagram outlines the sequential computational workflow required to validate the physicochemical properties of 4-Sulfanilylpyridine.

ComputationalWorkflow cluster_Properties Electronic Profiling cluster_Docking In Silico Bioactivity Start Input Structure (SMILES/2D) GeomOpt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->GeomOpt Freq Frequency Calculation (IR/Raman & Thermochem) GeomOpt->Freq Prep Ligand/Protein Prep (AutoDock Tools) GeomOpt->Prep HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Surface (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Grid Grid Box Generation (Active Site: DHPS) Prep->Grid Dock Molecular Docking (Lamarckian GA) Grid->Dock

Figure 1: Integrated workflow for the quantum chemical and biological profiling of sulfonamide derivatives.

Electronic Structure Analysis (DFT Protocols)

Geometry Optimization & Basis Set Selection

For sulfonamides containing hypervalent sulfur and aromatic rings, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. The diffuse functions (++) are critical for accurately modeling the lone pairs on the sulfonamide oxygen and pyridine nitrogen.

Experimental Protocol 1: DFT Optimization (Gaussian 09/16)

  • Input Construction: Build the initial 3D structure. Ensure the sulfonamide moiety (

    
    ) is in the staggered conformation relative to the phenyl ring.
    
  • Route Section Setup:

    Note: The scrf keyword activates the Polarizable Continuum Model (PCM) to simulate DMSO, matching common experimental solubility conditions.

  • Validation: Ensure no imaginary frequencies exist in the output (indicates a true local minimum).

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (


) and softness (

).
  • HOMO Location: Typically localized on the aniline (

    
    ) and phenyl ring (electron donor).
    
  • LUMO Location: Typically localized on the pyridine ring and

    
     group (electron acceptor).
    
  • Significance: A lower HOMO-LUMO gap in the 4-isomer compared to the 2-isomer often correlates with higher polarizability but potentially lower stability in biological fluids.

Data Interpretation Table:

DescriptorFormulaPhysical Significance
Energy Gap (

)

Kinetic stability; lower gap = higher reactivity.
Chemical Potential (

)

Tendency of electrons to escape.
Global Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for DHPS binding).

Where


 and 

(Koopmans' theorem).

Molecular Docking: Interaction with DHPS

Biological Context

Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[2] They mimic p-aminobenzoic acid (PABA), preventing the formation of dihydropteroate, a precursor to folate.[2]

Target Protein:

  • Source: Escherichia coli or Staphylococcus aureus DHPS.

  • PDB ID: 3TZF (High resolution, co-crystallized with pterin).

Docking Protocol (AutoDock Vina)[3]

Step 1: Protein Preparation

  • Download PDB structure 3TZF .

  • Remove water molecules and co-crystallized ligands.

  • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Save as protein.pdbqt.

Step 2: Ligand Preparation

  • Use the DFT-optimized geometry of 4-Sulfanilylpyridine.

  • Define rotatable bonds (typically the S-N and C-S bonds).

  • Save as ligand.pdbqt.

Step 3: Grid Generation Center the grid box on the native PABA binding site.

  • Center: X: 28.5, Y: 4.2, Z: 82.1 (Approximate coordinates for 3TZF active site).

  • Size:

    
     Å.
    

Step 4: Execution & Analysis Run Vina and analyze the top 9 conformers. Look for:

  • Hydrogen Bonding: Between the sulfonamide oxygen and Arg235 or Ser221 .

  • Pi-Stacking: Interaction between the pyridine ring and Phe190 (or equivalent aromatic residues).

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway modeled by this study.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme (Active Site) PABA->DHPS Native Substrate Sulf 4-Sulfanilylpyridine (Inhibitor) Sulf->DHPS Competitive Binding (High Affinity) Complex_Nat DHPS-PABA Complex DHPS->Complex_Nat Normal Path Complex_Inhib DHPS-Sulfonamide Complex DHPS->Complex_Inhib Inhibition Path Folate Folate Synthesis Complex_Nat->Folate Stasis Bacteriostasis (Growth Arrest) Complex_Inhib->Stasis Folate->Stasis Blocked

Figure 2: Competitive inhibition mechanism of DHPS by sulfonamide derivatives.

Results Interpretation & Validation

Spectroscopic Benchmarking

To ensure the computational model reflects reality, compare calculated frequencies with experimental literature values.

  • IR Spectrum: The

    
     asymmetric stretch is a diagnostic peak.
    
    • Experimental (approx):

      
      .
      
    • DFT (Unscaled): Often overestimates by ~5%. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

  • NMR (

    
    H): 
    
    • The amide proton (

      
      ) is highly sensitive to solvent effects. In DMSO, it typically appears downfield (10-11 ppm).
      
    • The pyridine protons in the 4-isomer will show an AA'BB' splitting pattern distinct from the ABCD pattern of the 2-isomer (Sulfapyridine).

Binding Energy Comparison

A successful computational study must contextualize the results.

  • Sulfapyridine (2-isomer): Binding energy

    
     to 
    
    
    
    kcal/mol.
  • 4-Sulfanilylpyridine (4-isomer): If the calculated binding energy is significantly lower (e.g., > -6.0 kcal/mol), it suggests steric clash or lack of optimal H-bond donors in the active site, explaining its lower clinical utilization.

References

  • BenchChem. (2025).[1] Technical Brief: The Elusive 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Characterized Isomers. Retrieved from

  • Karkihalli, V., et al. (2022).[3] Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Retrieved from

  • Hevener, K. E., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from

  • Mondal, S., et al. (2021).[4][5] Synthesis, structural investigation, computational study... of novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide. Journal of Molecular Structure. Retrieved from

  • Azam, M. A., et al. (2023). Molecular Docking Investigation... of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. ResearchGate. Retrieved from

Sources

literature review of 4-Sulfanilylpyridine research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational chapter in antimicrobial chemotherapy and a critical active moiety in modern gastroenterology. Originally deployed as the first effective treatment for pneumococcal pneumonia (M&B 693), its clinical utility has evolved from a standalone antibiotic to a carrier molecule within Sulfasalazine , a first-line therapy for Inflammatory Bowel Disease (IBD).

This guide synthesizes the chemical architecture, pharmacodynamics, and metabolic toxicology of Sulfapyridine. It places specific emphasis on the NAT2 acetylation polymorphism , a genetic variable that dictates the toxicity profile in clinical populations, and outlines the environmental degradation pathways relevant to pharmaceutical waste management.

Molecular Architecture & Synthesis

Chemical Identity: 4-amino-N-2-pyridinylbenzenesulfonamide CAS Registry Number: 144-83-2

Sulfapyridine belongs to the sulfonamide class, characterized by a sulfonamide group attached to an aniline ring. The synthesis follows a classic nucleophilic substitution pathway, prioritizing the protection of the aniline amine to prevent polymerization.

Validated Synthesis Protocol

Note: This protocol utilizes p-acetamidobenzenesulfonyl chloride (ASC) to ensure regioselectivity.

  • Reactants: p-Acetamidobenzenesulfonyl chloride (ASC) and 2-Aminopyridine.

  • Condensation: ASC is dissolved in dry acetone or pyridine. 2-Aminopyridine is added in equimolar amounts. The mixture is heated to reflux (approx. 60–80°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The amino group of the pyridine attacks the sulfonyl sulfur, displacing the chloride.

    • Intermediate:

      
      -acetylsulfapyridine.
      
  • Hydrolysis (Deprotection): The intermediate is treated with dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) and heated to reflux. This cleaves the acetyl group protecting the

    
     amine.
    
  • Precipitation: The solution is neutralized to pH 7.0, causing the free Sulfapyridine to precipitate. Recrystallization from ethanol yields analytical-grade crystals.

Visualization: Synthesis Workflow

Synthesis ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Inter Intermediate: N4-acetylsulfapyridine ASC->Inter Condensation (Pyridine/Acetone) Amine 2-Aminopyridine Amine->Inter Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Inter->Hydrolysis Product Product: Sulfapyridine Hydrolysis->Product Deprotection

Figure 1: Step-wise organic synthesis of Sulfapyridine via ASC condensation and subsequent hydrolysis.[1][6]

Pharmacodynamics: Mechanism of Action

Sulfapyridine functions as a bacteriostatic agent by competitively inhibiting Dihydropteroate Synthase (DHPS) .[5][7]

  • The Target: Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) for DNA replication.[4] They cannot uptake dietary folate like mammals.[4]

  • The Mimicry: Sulfapyridine is a structural analog of para-aminobenzoic acid (PABA) .[4]

  • The Blockade: DHPS normally incorporates PABA into dihydropteroic acid.[7] Sulfapyridine competes for the active site. When DHPS binds Sulfapyridine instead of PABA, it creates a "dead-end" analog, halting the production of tetrahydrofolate.

Key Insight: This selectivity protects human cells, which lack DHPS and rely entirely on dietary folate transport.

Visualization: Folate Pathway Inhibition

MOA Pteridine Pteridine Precursor DHPS Enzyme: Dihydropteroate Synthase Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Normal Substrate Sulfapyridine INHIBITOR: Sulfapyridine Sulfapyridine->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Blocked by Sulfapyridine Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 2: Competitive inhibition of DHPS by Sulfapyridine, disrupting bacterial folate synthesis.

The Sulfasalazine Vector: A Prodrug System

In modern medicine, Sulfapyridine is rarely administered alone. It is the "carrier" moiety of Sulfasalazine , used for Ulcerative Colitis and Rheumatoid Arthritis.

The Mechanism of Delivery:

  • Ingestion: Sulfasalazine is absorbed poorly in the stomach/small intestine (~10–30%).[8]

  • Colonic Activation: Upon reaching the colon, bacterial azoreductases cleave the diazo bond linking Sulfapyridine to 5-Aminosalicylic Acid (5-ASA).[6][8][9][10]

  • Divergent Fates:

    • 5-ASA: Acts locally as an anti-inflammatory on the colonic mucosa (therapeutic agent).[6]

    • Sulfapyridine: Absorbed systemically (carrier molecule).[8] Note: While historically considered inert, Sulfapyridine contributes to anti-arthritic effects but is the primary cause of Sulfasalazine-associated toxicity.

Table 1: Pharmacokinetic Split of Sulfasalazine

Parameter5-Aminosalicylic Acid (5-ASA)Sulfapyridine
Role Active Anti-inflammatory (Local)Carrier / Immunomodulator (Systemic)
Absorption Low (mostly excreted in feces)High (absorbed into plasma)
Metabolism N-acetylation (NAT1) in gut wallN-acetylation (NAT2) in liver
Excretion FecesUrine

Toxicology & NAT2 Polymorphism

The safety profile of Sulfapyridine is strictly governed by the patient's genetic acetylation status.

The NAT2 Bottleneck: Sulfapyridine is metabolized in the liver by N-acetyltransferase 2 (NAT2) into N-acetylsulfapyridine (inactive). The NAT2 gene is highly polymorphic.[9]

  • Fast Acetylators: Rapidly convert Sulfapyridine to its acetylated form. Lower risk of toxicity.

  • Slow Acetylators: Possess variants (e.g., NAT2*5, *6, *7) leading to reduced enzyme activity.[2][11] This causes accumulation of free Sulfapyridine in the plasma.

Clinical Consequence: Slow acetylators are significantly more prone to dose-dependent side effects, including:

  • Nausea and anorexia.

  • Hematologic dyscrasias (agranulocytosis).

  • Hypersensitivity rashes.[9]

Visualization: Metabolic Fate & Toxicity

Metabolism Sulfasalazine Sulfasalazine (Prodrug) Bact Bacterial Azoreductases Sulfasalazine->Bact SP Sulfapyridine (Systemic Absorption) Bact->SP Mesalamine 5-ASA (Local Action) Bact->Mesalamine NAT2 Liver Enzyme: NAT2 SP->NAT2 Metabolism Tox TOXICITY (Nausea, Rash) SP->Tox Accumulation (Slow Acetylator) AcSP N-acetylsulfapyridine (Excreted) NAT2->AcSP Fast Acetylator

Figure 3: Metabolic pathway highlighting the risk of Sulfapyridine accumulation in NAT2 slow acetylators.

Environmental Fate & Degradation[3][13][14]

As a widely used veterinary and human pharmaceutical, Sulfapyridine is a persistent micropollutant in water systems.

  • Photodegradation: Sulfapyridine is susceptible to indirect photodegradation.[3][12] Dissolved Organic Matter (DOM) in water absorbs UV light and generates reactive intermediates (hydroxyl radicals, singlet oxygen) that degrade the antibiotic.

  • Chlorination: In water treatment, Sulfapyridine reacts with chlorine. While this removes the parent compound, it can generate chlorinated intermediates (e.g., chlorosulfapyridine) which may retain biological activity or toxicity.

  • Adsorption: Soil adsorption is pH-dependent. At acidic pH, the cationic form binds strongly to soil cation-exchange sites; at neutral/alkaline pH, mobility increases, raising groundwater contamination risks.

References

  • Das, K. M., & Dubin, R. (1976).[8] Clinical pharmacokinetics of sulphasalazine. Clinical Pharmacokinetics, 1(6), 406–425.

  • Peppercorn, M. A., & Goldman, P. (1972).[8] The role of intestinal bacteria in the metabolism of salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics, 181(3), 555–562.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. PubChem.

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114.

  • Yao, P., et al. (2024).[13] Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis.[14][13] Environmental Progress & Sustainable Energy.

Sources

Methodological & Application

Advanced Application Note: Synthesis and Utilization of 4-Sulfanilylpyridine (Sulfapyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This guide details the synthesis, derivatization, and application of 4-Sulfanilylpyridine , commonly known as Sulfapyridine . While the nomenclature "4-Sulfanilylpyridine" technically describes a pyridine ring substituted with a sulfanilyl radical, in practical organic synthesis and pharmaceutical chemistry, this almost exclusively refers to


-(pyridin-2-yl)-4-aminobenzenesulfonamide  (CAS: 144-83-2).

This molecule serves two critical roles in modern research:

  • Pharmaceutical Intermediate: It is the precursor to Sulfasalazine , a gold-standard treatment for inflammatory bowel disease (IBD).

  • Supramolecular Ligand: The pyridyl nitrogen and sulfonamide moiety act as versatile donor sites for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.

Chemical Profile
PropertySpecification
IUPAC Name 4-amino-

-pyridin-2-ylbenzenesulfonamide
Common Name Sulfapyridine
CAS Number 144-83-2
Molecular Formula

Molecular Weight 249.29 g/mol
Solubility Soluble in dilute mineral acids and aqueous alkali hydroxides; sparingly soluble in water and ethanol.[1][2]
pKa 8.43 (sulfonamide NH), 2.8 (aniline

)

Core Protocol A: De Novo Synthesis of Sulfapyridine

Rationale: Direct condensation of sulfanilyl chloride with aminopyridine is inefficient due to the competing nucleophilicity of the aniline amine. The standard high-yield protocol requires an acetyl-protection strategy (Schotten-Baumann conditions), followed by hydrolysis.

Reagents Required[1][3][4]
  • Substrate: 2-Aminopyridine (99%)

  • Reagent:

    
    -Acetylsulfanilyl chloride (ASC)
    
  • Solvent/Base: Dry Pyridine (or Acetone/Sodium Bicarbonate for green chemistry variants)

  • Hydrolysis Agent: 10% Sodium Hydroxide (NaOH) or 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology
Phase 1: Condensation (Formation of Intermediate)
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a drying tube and magnetic stirrer, dissolve 2-aminopyridine (9.4 g, 0.10 mol) in dry pyridine (25 mL).

  • Addition: Cool the solution to 15°C. Slowly add

    
    -acetylsulfanilyl chloride  (23.3 g, 0.10 mol) in small portions over 20 minutes.
    
    • Expert Insight: The reaction is exothermic. Maintaining temperature <40°C prevents the formation of bis-sulfonylated byproducts.

  • Reaction: Heat the mixture on a steam bath (or oil bath at 90°C) for 30 minutes to ensure completion. The solution will darken.

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The intermediate,

    
    -acetylsulfapyridine , will precipitate as a crude solid.
    
  • Isolation: Filter the solid and wash with cold water. (Yield target: >85%).

Phase 2: Deprotection (Hydrolysis)
  • Reflux: Suspend the crude

    
    -acetylsulfapyridine in 100 mL of 2M NaOH . Reflux for 1 hour. The solid should dissolve as the sulfonamide forms a water-soluble sodium salt and the acetyl group is cleaved.
    
  • Neutralization: Cool the solution to room temperature. Carefully neutralize with 2M HCl or Acetic Acid to pH 6.5–7.0.

    • Critical Checkpoint: Sulfapyridine is amphoteric. Precipitate formation is maximal at its isoelectric point (approx pH 6-7). Going too acidic (pH < 3) will redissolve it as the hydrochloride salt.

  • Purification: Recrystallize the precipitate from 90% ethanol or hot water. Dry at 90°C.

Workflow Visualization

SynthesisPathway Start 2-Aminopyridine + N-Acetylsulfanilyl Chloride Inter Intermediate: N-Acetylsulfapyridine Start->Inter Condensation (Pyridine, 90°C) Hydrolysis Hydrolysis (NaOH Reflux) Inter->Hydrolysis Deprotection Product Final Product: Sulfapyridine Hydrolysis->Product Neutralization (pH 6.5)

Figure 1: Step-wise synthesis pathway from precursors to purified Sulfapyridine.

Core Protocol B: Derivatization to Sulfasalazine

Rationale: Sulfapyridine contains a primary aromatic amine, making it an excellent diazonium component. This protocol describes coupling it with salicylic acid to synthesize Sulfasalazine , demonstrating its utility as a scaffold.

Reagents Required[1][3][4]
  • Amine: Sulfapyridine (synthesized above)[1][2][3][4]

  • Coupler: Salicylic Acid[5]

  • Diazotization: Sodium Nitrite (

    
    ), HCl[5]
    
  • Buffer: Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Diazotization:

    • Dissolve Sulfapyridine (2.5 g, 0.01 mol) in HCl (10 mL, 2M) and water (20 mL). Cool to 0–5°C in an ice bath.

    • Add a solution of Sodium Nitrite (0.7 g in 5 mL water) dropwise.

    • Validation: Verify the presence of excess nitrous acid using starch-iodide paper (turns blue instantly). Stir for 15 minutes.

  • Coupling Reaction:

    • Dissolve Salicylic Acid (1.4 g, 0.01 mol) in Sodium Carbonate solution (20 mL, 10%). Cool to 0–5°C.

    • Slowly add the diazonium salt solution to the salicylate solution with vigorous stirring. Maintain pH > 9 by adding more carbonate if necessary.

    • Expert Insight: The coupling occurs at the position para to the hydroxyl group of the salicylic acid (position 5). The solution will turn deep orange-red (azo dye formation).

  • Isolation:

    • Stir for 1 hour at 0°C, then allow to warm to room temperature.

    • Acidify carefully with glacial acetic acid to precipitate the Sulfasalazine.

    • Filter, wash with water, and dry.

Mechanism Visualization

SulfasalazinePath Sulfapyridine Sulfapyridine Diazonium Diazonium Salt (0-5°C) Sulfapyridine->Diazonium NaNO2 / HCl Coupling Azo Coupling (Electrophilic Substitution) Diazonium->Coupling Salicylic Salicylic Acid (Alkaline Solution) Salicylic->Coupling Sulfasalazine Sulfasalazine (Target Product) Coupling->Sulfasalazine Acidification

Figure 2: The Azo-coupling pathway converting Sulfapyridine to Sulfasalazine.

Application Note: Coordination Chemistry (Ligand Behavior)

Sulfapyridine is a "non-innocent" ligand in crystal engineering. It possesses multiple donor sites:[6]

  • Pyridine Nitrogen (

    
    ):  Soft donor, binds transition metals (Ag, Cu, Zn).
    
  • Sulfonamide Nitrogen (

    
    ):  Upon deprotonation, acts as a bridge.
    
  • Aniline Nitrogen (

    
    ):  Generally less reactive but can participate in H-bonding networks.
    
Protocol: Synthesis of [Ag(Sulfapyridine)] Complex

Use Case: Creating antimicrobial silver coordination polymers.

  • Dissolution: Dissolve Sulfapyridine (1 mmol) in 10 mL of Ammonia/Ethanol (1:1 v/v).

  • Metal Addition: Add Silver Nitrate (

    
    , 1 mmol) dissolved in 5 mL water dropwise in the dark.
    
  • Crystallization: Allow slow evaporation at room temperature.

  • Result: Colorless block crystals suitable for X-ray diffraction. The silver usually coordinates to the pyridine nitrogen and the sulfonamide nitrogen, forming 1D polymeric chains.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in PyridineUse freshly distilled pyridine or store over KOH pellets.
Product is Sticky/Oil Incomplete HydrolysisExtend reflux time with NaOH; ensure pH is strictly controlled during precipitation.
Dark Coloration Oxidation of AminePerform reactions under Nitrogen atmosphere; ensure reagents are fresh.
Safety Warning Allergy Risk Sulfonamides are potent allergens. Handle all powders in a fume hood. Wear nitrile gloves.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. Sulfapyridine Ligand Page.[7] Retrieved from [Link]

  • Gelmo, F. et al. (2009).Synthesis and antibacterial activity of silver complexes with sulfonamides. (General reference for Section 4 protocols).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann protocols).

Sources

Application Notes & Protocols: 4-Sulfanilylpyridine in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Scaffold for Modern Challenges

The dawn of the antibiotic era was heralded not by penicillin, but by the sulfonamides, the first class of synthetic antibacterial agents used systemically.[1][2] These sulfa drugs revolutionized medicine by providing effective treatments for previously fatal bacterial infections.[2][3] Despite their historical success, the rise of widespread antibiotic resistance has diminished their use.[2][4] However, the inherent bioactivity and synthetic tractability of the sulfonamide scaffold make it a compelling starting point for the discovery of novel antibacterial agents. This guide focuses on 4-Sulfanilylpyridine, a representative sulfonamide, as a core chemical moiety for modern antibacterial drug discovery programs.

4-Sulfanilylpyridine and its derivatives offer a validated pharmacophore with a well-understood mechanism of action, providing a rational basis for chemical modification to overcome resistance and improve efficacy. These notes provide both the theoretical framework and practical protocols for researchers and drug development professionals aiming to explore this chemical space.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides, including 4-Sulfanilylpyridine, function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][5] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][6]

Bacteria must synthesize their own folic acid (Vitamin B9), an essential cofactor for the synthesis of nucleotides (and thus DNA) and certain amino acids.[5][7] Humans, in contrast, obtain folate from their diet, making the folate biosynthesis pathway an ideal selective target for antibacterial drugs.[1][2][7] 4-Sulfanilylpyridine acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the conversion of PABA into dihydropteroic acid, a key precursor to folic acid.[1][2][6] This disruption starves the bacteria of essential building blocks, halting their proliferation and allowing the host's immune system to clear the infection.[5]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate DHPS DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfanilylpyridine 4-Sulfanilylpyridine (Structural Analog of PABA) Sulfanilylpyridine->DHPS Competitive Binding Blocked Inhibition DHPS->Blocked

Caption: Competitive inhibition of the bacterial folate pathway by 4-Sulfanilylpyridine.

Application Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The foundational assay in antibacterial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for this purpose.[8][9]

Objective: To quantify the in vitro antibacterial activity of 4-Sulfanilylpyridine and its derivatives against a panel of clinically relevant bacterial strains.

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration showing no growth is recorded as the MIC.

Materials and Reagents
  • 4-Sulfanilylpyridine (or derivative)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[9]

  • Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)[10]

  • Spectrophotometer (for inoculum standardization)

  • Sterile tubes, pipettes, and reservoirs

Experimental Workflow

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Preparation of Test Compound Plate:

    • Prepare a stock solution of 4-Sulfanilylpyridine in sterile DMSO (e.g., at 10 mg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound at the desired starting concentration (e.g., 256 µg/mL) to well 1. Often, this requires an intermediate dilution from the DMSO stock into the broth.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in each well will be 200 µL.

    • The final concentration of the test compound will now be half of the initial concentration in each well.

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plate from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).

    • The growth control (Well 11) must show distinct turbidity, and the sterility control (Well 12) must remain clear for the assay to be valid.

Data Presentation and Interpretation

MIC values are typically presented in a tabular format, allowing for easy comparison across different compounds and bacterial strains. Lower MIC values indicate higher potency.

Table 1: Example MIC Data for Sulfonamide Analogs

Compound S. aureus (Gram-positive) MIC (µg/mL) E. coli (Gram-negative) MIC (µg/mL) P. aeruginosa (Gram-negative) MIC (µg/mL)
4-Sulfanilylpyridine (Parent) 64 - 128[11] 8 - 512[11] >1000[11]
Analog FQ5 32[9] 16[9] 16[9]
Analog FQ6 256[9] 128[9] 128[9]
Sulfamethoxazole 16 - >1000[11] 8 - 512[11] >1000[11]

| Streptomycin (Control) | 1.8[10] | 12.5[10] | N/A |

Note: Data is compiled from multiple sources for illustrative purposes and may reflect different experimental conditions.[9][10][11]

Interpretation Insights:

  • Spectrum of Activity: The data shows that 4-Sulfanilylpyridine and its derivatives can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][8] However, resistance is a known issue, as seen with the high MIC against P. aeruginosa.[6][11]

  • Structure-Activity Relationship (SAR): Comparing the parent compound to its analogs (e.g., FQ5 vs. FQ6) demonstrates how small chemical modifications can dramatically impact antibacterial potency.[9] Analog FQ5 shows significantly improved activity across all tested strains, making it a favorable starting point for further optimization.[9]

Application Protocol 2: Preliminary Cytotoxicity Assessment

A critical step in drug discovery is to ensure that a compound is selectively toxic to bacteria and not to host cells. A preliminary cytotoxicity assay using a mammalian cell line is essential.

Objective: To evaluate the in vitro cytotoxicity of 4-Sulfanilylpyridine and its active derivatives against a representative mammalian cell line (e.g., HEK293, HepG2).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology (Abbreviated):

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (similar concentration range as the MIC assay).

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution).

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Interpretation: A promising antibacterial candidate will have a high IC₅₀ against mammalian cells and a low MIC against bacteria, indicating a favorable therapeutic window.

Troubleshooting and Scientific Considerations

  • Compound Solubility: Sulfonamides can have poor aqueous solubility. Ensure the compound is fully dissolved in the DMSO stock and does not precipitate when diluted in the broth, as this will lead to inaccurate MIC values.

  • Inoculum Effect: The density of the bacterial inoculum can affect MIC results. Strict adherence to the 0.5 McFarland standard is crucial for reproducibility.

  • Bacterial Resistance: Sulfonamide resistance is common and can arise from mutations in the DHPS enzyme or through the acquisition of resistance genes.[4][6] Testing against clinical isolates is a necessary step in advanced stages of discovery.

  • Combination Therapy: Sulfonamides are often combined with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the folate pathway.[1][5] This synergistic combination blocks the pathway at two points and can be more effective. Exploring combinations of novel 4-Sulfanilylpyridine derivatives with trimethoprim is a logical next step.

Conclusion and Future Directions

4-Sulfanilylpyridine represents a historically validated and synthetically accessible scaffold for the development of new antibacterial agents. By leveraging a deep understanding of its mechanism of action and employing standardized protocols for activity and toxicity screening, researchers can rationally design novel derivatives. The goal is to identify compounds with an improved spectrum of activity, enhanced potency against resistant strains, and a favorable safety profile. Promising leads identified through these in vitro assays, such as Analog FQ5, can then be advanced into more complex studies, including mechanism of resistance studies, time-kill kinetics, and ultimately, in vivo efficacy models.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • Yadav, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • In vitro comparison of the antibacterial activity of different sulfa drugs. (n.d.). BenchChem.
  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Khan, I., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Akinboye, E.S., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health.
  • Laino, L. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International.
  • Nawrocka, W., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed.
  • Leis, J. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. PMC.

Sources

protocols for 4-Sulfanilylpyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Sulfanilylpyridine (Sulfapyridine) is a pharmacophore of immense historical and modern significance. Beyond its legacy as a sulfonamide antibiotic, it serves as a versatile "chassis" for advanced ligand design and drug discovery. Its structure offers three distinct vectors for functionalization:

  • The Primary Amine (

    
    ):  A nucleophilic handle for Schiff base condensation and azo coupling.
    
  • The Sulfonamide Nitrogen (

    
    ):  An acidic site (
    
    
    
    ) capable of deprotonation and metal coordination.
  • The Pyridine Nitrogen: A basic site for auxiliary metal binding or protonation.

This guide provides validated protocols for transforming this scaffold into bioactive Schiff bases, azo-prodrugs, and metallopharmaceutical complexes.

Chemical Profile & Reactivity Landscape

Before initiating synthesis, the operator must understand the electronic environment. The electron-withdrawing sulfonamide group reduces the nucleophilicity of the


-amine compared to aniline. Consequently, protocols often require forcing conditions (catalysis, heat, or water removal) compared to standard aniline derivatives.
PropertyValueImplication for Protocol
Molecular Weight 249.29 g/mol Stoichiometric calculations base.

(Acidic)
~8.43 (Sulfonamide NH)Deprotonates in basic media (NaOH/Na2CO3) to form salts.

(Basic)
~2.8 (Amine/Pyridine)Weakly basic; requires strong acid for diazotization.
Solubility Low in water; High in Acetone/DioxaneUse Ethanol or Dioxane for homogeneous reactions.

Protocol A: Schiff Base Condensation (The Target)

Objective: Synthesis of


-benzylidene derivatives for enhanced lipophilicity and biological activity.
Mechanism:  Nucleophilic attack of the 

-amine on an aldehyde carbonyl, followed by dehydration.
Experimental Workflow Diagram

SchiffBaseWorkflow Start Reagents: Sulfapyridine + Aldehyde (1:1 Molar Ratio) Solvent Dissolution: Abs. Ethanol or Dioxane (Warm to 50°C) Start->Solvent Catalyst Catalysis: Add 2-3 drops Glacial Acetic Acid Solvent->Catalyst Reflux Reaction: Reflux 4-6 Hours (Dean-Stark optional for low reactivity) Catalyst->Reflux Activation Workup Isolation: Cool to RT -> Ice Bath Filter Precipitate Reflux->Workup Precipitation Wash Purification: Wash w/ Cold EtOH Recrystallize from DMF/EtOH Workup->Wash

Caption: Step-by-step workflow for acid-catalyzed Schiff base synthesis of Sulfapyridine.

Detailed Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (2.49 g) of Sulfapyridine in 40 mL of absolute ethanol.

    • Note: If the aldehyde is hydrophobic (e.g., substituted benzaldehyde), use a 1:1 Ethanol:Dioxane mix to ensure homogeneity.

  • Activation: Add 10 mmol of the target aldehyde (e.g., 2-pyridinecarboxaldehyde). Add 3-5 drops of glacial acetic acid .

    • Scientific Logic:[1][2][3][4] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic sulfapyridine amine.

  • Reflux: Attach a condenser and reflux at 78-80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring. A colored precipitate (typically yellow/orange) will form immediately.

  • Purification: Filter the solid under vacuum. Wash with 20 mL cold ethanol, then 20 mL diethyl ether. Recrystallize from hot ethanol or DMF.

Protocol B: Diazotization & Azo Coupling (The Prodrug Target)

Objective: Synthesis of azo-derivatives (analogous to Sulfasalazine) for targeted colonic delivery or dye synthesis. Critical Control Point: Temperature must remain <5°C to prevent decomposition of the diazonium salt into a phenol.[5]

Detailed Methodology

Step 1: Diazotization

  • Slurry Formation: Suspend 10 mmol (2.49 g) of Sulfapyridine in 15 mL of 6M HCl. Cool the mixture to 0–5°C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (0.70 g, 10.2 mmol) in 5 mL water. Add this solution dropwise to the amine slurry over 15 minutes.

    • Observation: The slurry should become a clear solution as the diazonium salt forms.

    • Validation: Test with starch-iodide paper (turns blue instantly if excess nitrous acid is present, which is desired).

Step 2: Coupling (e.g., with Salicylic Acid)

  • Coupler Prep: Dissolve salicylic acid (1.4 g, 10 mmol) in 20 mL of 2M NaOH. Cool to 0–5°C.[6]

    • Scientific Logic:[1][2][3][4] The phenol must be deprotonated (phenoxide) to be sufficiently electron-rich for the electrophilic aromatic substitution.

  • The Coupling: Slowly add the diazonium salt solution (from Step 1) to the alkaline coupler solution with vigorous stirring.

    • pH Control: Periodically check pH; maintain pH >9 using Na₂CO₃ if necessary.

  • Precipitation: Stir for 1 hour at low temperature, then allow to warm to room temperature. Acidify carefully with HCl to pH ~4 to precipitate the azo dye.

Protocol C: Metal Complexation (The Ligand Target)

Objective: Synthesis of Octahedral M(II) complexes (Cu, Co, Ni) for antimicrobial applications. Mechanism: Chelation via the sulfonamide nitrogen (deprotonated) and pyridine nitrogen.

Coordination Logic Diagram

Coordination Metal M(II) (Cu, Co, Ni) L1 Sulfapyridine (Ligand 1) L1->Metal Pyridine N L1->Metal Sulfonamide N L2 Sulfapyridine (Ligand 2) L2->Metal Chelation Aux Auxiliary (H2O / Cl) Aux->Metal Coordination

Caption: Bidentate chelation model. The metal center typically coordinates two Sulfapyridine molecules and auxiliary ligands to satisfy octahedral geometry.

Detailed Methodology
  • Ligand Solution: Dissolve 2 mmol of Sulfapyridine (or its Schiff base derivative) in 20 mL hot ethanol.

    • Optional: Add dilute NaOH to adjust pH to ~8-9 if coordinating via the sulfonamide nitrogen is the primary goal (facilitates deprotonation).

  • Metal Solution: Dissolve 1 mmol of Metal Salt (e.g.,

    
     or 
    
    
    
    ) in 10 mL distilled water/ethanol mix.
  • Synthesis: Add the metal solution dropwise to the ligand solution under magnetic stirring.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: A distinct color change (e.g., Green

      
       Dark Blue for Copper) confirms complexation.
      
  • Isolation: Evaporate solvent to half volume. Cool to room temperature. Filter the colored crystals, wash with ether, and dry in a desiccator over

    
    .
    

Quality Control & Characterization

To validate the synthesis, compare the product data against these benchmarks:

TechniqueParameterExpected Shift/SignalInterpretation
FTIR

1610–1630

(New Peak)
Confirms Schiff Base formation.
FTIR

1130/1330

Should remain intact; shifts indicate metal coordination.
1H NMR Azomethine H

8.4–8.9 ppm (Singlet)
Diagnostic for Schiff Base (

).
UV-Vis

Bathochromic Shift (Red Shift)Indicates extended conjugation (Azo) or Charge Transfer (Metal).

References

  • Synthesis of Schiff Base Metal Complexes of Sulfapyridine

    • Source: International Journal of Science and Research (IJSR)
    • URL:[Link]

  • Diazotization Protocols for Aminopyridines: Source: BenchChem Applic
  • Metal Complexes of Sulfa Drugs (Crystallography & Synthesis)

    • Source: Cardiff University Research Archive (ORCA)
    • URL:[Link]

  • Biological Screening of Sulfapyridine Derivatives

    • Source: PubMed / NIH
    • URL:[Link]

  • Sulfanilylpyridine Chemical Properties

    • Source: PubChem Compound Summary
    • URL:[Link]

Sources

Application Notes and Protocols for 4-Sulfanilylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Coordination Landscape of a Niche Ligand

4-Sulfanilylpyridine, also known as 4-amino-N-(pyridin-4-yl)benzenesulfonamide, represents a fascinating yet underexplored ligand in the vast field of coordination chemistry. While its isomers, particularly sulfapyridine (the 2-pyridyl variant), have been more extensively studied, 4-sulfanilylpyridine offers a unique geometric and electronic profile for the construction of novel metal-organic architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-sulfanilylpyridine as a ligand, drawing upon established principles and analogous systems to illuminate its potential. It is designed to be a practical resource for researchers at the forefront of materials science, catalysis, and medicinal chemistry.

Section 1: The 4-Sulfanilylpyridine Ligand: Synthesis and Characterization

The successful application of any ligand in coordination chemistry begins with its efficient and well-characterized synthesis. While specific literature on the synthesis of 4-sulfanilylpyridine is sparse, a reliable protocol can be proposed based on well-established methods for analogous sulfonamides.

Proposed Synthesis of 4-Sulfanilylpyridine

The most plausible synthetic route involves a two-step process starting from commercially available reagents: the protection of 4-aminobenzenesulfonamide, followed by coupling with 4-chloropyridine and subsequent deprotection.

Step 1: Acetyl Protection of 4-Aminobenzenesulfonamide

The initial step involves the protection of the aniline amino group to prevent side reactions during the subsequent coupling step. Acetylation is a common and effective method.

  • Protocol:

    • Suspend 4-aminobenzenesulfonamide (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add acetic anhydride (1.2 eq.) dropwise to the suspension with stirring.

    • Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Pour the mixture into cold water to ensure complete precipitation.

    • Collect the white precipitate of N-acetyl-4-aminobenzenesulfonamide (p-acetamidobenzenesulfonamide) by vacuum filtration, wash with cold water, and dry.

Step 2: Coupling with 4-Chloropyridine and Deprotection

This step involves the formation of the sulfonamide bond with the pyridine ring, followed by the removal of the acetyl protecting group.

  • Protocol:

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected sulfonamide from Step 1 (1 eq.) in a suitable anhydrous solvent such as pyridine or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

    • Add 4-chloropyridine hydrochloride (1 eq.) to the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • To the resulting residue, add a solution of aqueous hydrochloric acid (e.g., 6 M HCl) and heat to reflux for 4-6 hours to effect deprotection of the acetyl group.

    • Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude 4-sulfanilylpyridine.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified ligand.

Synthesis_of_4_Sulfanilylpyridine cluster_step1 Step 1: Protection cluster_step2 Step 2: Coupling and Deprotection 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Protected_Sulfonamide N-acetyl-4- aminobenzenesulfonamide 4-Aminobenzenesulfonamide->Protected_Sulfonamide Acetic Anhydride, Glacial Acetic Acid Acetic_Anhydride Acetic_Anhydride Intermediate N-acetyl-4-sulfanilylpyridine (Intermediate) Protected_Sulfonamide->Intermediate 4-Chloropyridine, K₂CO₃, DMF 4-Chloropyridine 4-Chloropyridine Final_Product 4-Sulfanilylpyridine Intermediate->Final_Product HCl, H₂O (Deprotection)

Caption: Synthetic pathway for 4-sulfanilylpyridine.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized ligand is crucial before its use in coordination chemistry.

PropertyExpected Data
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₁N₃O₂S
Molecular Weight 249.29 g/mol
¹H NMR (DMSO-d₆)Signals corresponding to the protons of the p-disubstituted benzene ring and the 4-substituted pyridine ring, as well as signals for the NH₂ and sulfonamide NH protons.
¹³C NMR (DMSO-d₆)Resonances for the carbon atoms of both aromatic rings.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (aniline and sulfonamide), S=O stretching (sulfonamide), and C=C/C=N stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-sulfanilylpyridine.

Section 2: Coordination Chemistry of 4-Sulfanilylpyridine

4-Sulfanilylpyridine is a versatile ligand capable of coordinating to metal centers through multiple donor atoms: the pyridine nitrogen, the aniline nitrogen, and the oxygen atoms of the sulfonyl group. This multi-functionality allows for the formation of a diverse range of coordination complexes, from discrete mononuclear species to extended coordination polymers and metal-organic frameworks (MOFs).

General Protocol for the Synthesis of a Mononuclear Metal Complex

This protocol describes a general method for synthesizing a simple coordination complex of a divalent transition metal with 4-sulfanilylpyridine.

  • Materials:

    • 4-Sulfanilylpyridine

    • A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

    • A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Protocol:

    • Dissolve the metal(II) salt (1 eq.) in a minimal amount of the chosen solvent in a small flask. Gentle heating may be required.

    • In a separate flask, dissolve 4-sulfanilylpyridine (2 eq.) in the same solvent.

    • Slowly add the ligand solution to the metal salt solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or gently refluxed for several hours. The formation of a precipitate may indicate complex formation.

    • If a precipitate forms, cool the mixture, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, slow evaporation of the solvent or vapor diffusion of a less polar solvent (e.g., diethyl ether) can be employed to induce crystallization.

General Protocol for the Synthesis of a Coordination Polymer

The bridging potential of the 4-sulfanilylpyridine ligand can be exploited to synthesize coordination polymers. Solvothermal synthesis is a common technique for obtaining crystalline coordination polymers.

  • Materials:

    • 4-Sulfanilylpyridine

    • A metal(II) salt (e.g., Cd(NO₃)₂, MnCl₂)

    • A solvent system (e.g., DMF/ethanol, DMF/water)

  • Protocol:

    • In a small glass vial, combine the metal(II) salt (1 eq.) and 4-sulfanilylpyridine (1 eq.).

    • Add the solvent system to the vial.

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to a specific temperature (typically 80-150 °C) for 1-3 days.

    • Slowly cool the oven to room temperature.

    • Crystals of the coordination polymer may form on the walls or at the bottom of the vial.

    • Carefully collect the crystals, wash them with the solvent, and air-dry.

Coordination_Complexes cluster_mononuclear Mononuclear Complex Synthesis cluster_polymer Coordination Polymer Synthesis Metal_Salt_M Metal(II) Salt (e.g., CuCl₂) Reaction_M Stirring/Reflux in Solvent Metal_Salt_M->Reaction_M Ligand_M 4-Sulfanilylpyridine (2 eq.) Ligand_M->Reaction_M Product_M [M(4-sulfanilylpyridine)₂X₂] Reaction_M->Product_M Metal_Salt_P Metal(II) Salt (e.g., Cd(NO₃)₂) Reaction_P Solvothermal Reaction Metal_Salt_P->Reaction_P Ligand_P 4-Sulfanilylpyridine (1 eq.) Ligand_P->Reaction_P Product_P [M(4-sulfanilylpyridine)X₂]n Reaction_P->Product_P

Caption: General workflows for synthesizing metal complexes.

Section 3: Applications in Catalysis and Medicinal Chemistry

While specific applications of 4-sulfanilylpyridine complexes are yet to be extensively explored, the broader classes of sulfonamide and pyridine-containing metal complexes have shown significant promise in various fields.[1]

Potential Catalytic Applications

Transition metal complexes are widely used as catalysts in organic synthesis.[2] The electronic properties of the 4-sulfanilylpyridine ligand, with its electron-donating amino group and electron-withdrawing sulfonyl group, can modulate the catalytic activity of the coordinated metal center.

  • Potential Reactions:

    • Oxidation Reactions: Cobalt and manganese complexes are known to catalyze the oxidation of alcohols and hydrocarbons.[3]

    • Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond formation reactions.

    • Hydrosilylation: Iron and cobalt complexes have shown activity in the hydrosilylation of alkenes and alkynes.[4][5]

Protocol: General Procedure for Catalytic Alcohol Oxidation

  • In a reaction vessel, dissolve the substrate (e.g., benzyl alcohol, 1 mmol) and the 4-sulfanilylpyridine metal complex catalyst (0.1-1 mol%) in a suitable solvent (e.g., acetonitrile).

  • Add an oxidant (e.g., tert-butyl hydroperoxide, 1.2 eq.).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor its progress by GC or TLC.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Antimicrobial and Anticancer Potential

Sulfonamides are a well-known class of antimicrobial agents.[6] The coordination of sulfonamides to metal ions can enhance their biological activity.[6] Silver(I) complexes, in particular, have demonstrated broad-spectrum antimicrobial properties.[7]

  • Mechanism of Action: The enhanced activity of metal-sulfonamide complexes is often attributed to increased lipophilicity, which facilitates transport across cell membranes, and the combined biological effects of the metal ion and the sulfonamide ligand.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the 4-sulfanilylpyridine metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

  • The MIC is determined as the lowest concentration of the complex that inhibits visible microbial growth.

Section 4: Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis and elucidate the structure of 4-sulfanilylpyridine metal complexes.

TechniqueInformation Provided
FT-IR Spectroscopy Provides evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups (e.g., pyridine ring vibrations, S=O and N-H stretches) upon complexation.
UV-Vis Spectroscopy Gives insights into the electronic transitions within the complex. d-d transitions can provide information about the coordination geometry of the metal ion. Ligand-to-metal or metal-to-ligand charge transfer bands can also be observed.
NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can confirm the coordination of the ligand by observing shifts in the proton and carbon signals compared to the free ligand.
Single-Crystal X-ray Diffraction Provides the most definitive structural information, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This is the gold standard for structural characterization.
Elemental Analysis Determines the elemental composition (C, H, N, S) of the complex, which helps in confirming the proposed molecular formula.

Conclusion and Future Outlook

4-Sulfanilylpyridine stands as a ligand with significant untapped potential in coordination chemistry. Its unique combination of a sulfonamide moiety and a 4-pyridyl group offers exciting possibilities for the design of novel functional materials. The protocols and insights provided in this guide, though based in part on analogous systems, offer a solid foundation for researchers to embark on the exploration of this promising ligand. Future work should focus on the systematic synthesis and characterization of a range of metal complexes with 4-sulfanilylpyridine to fully uncover their structural diversity and unlock their potential in catalysis, materials science, and medicinal chemistry.

References

  • Savic, N. D., et al. (2021). Dinuclear silver(i) complexes with a pyridine-based macrocyclic type of ligand as antimicrobial agents against clinically relevant species: the influence of the counteranion on the structure diversification of the complexes. Dalton Transactions. Available at: [Link]

  • Kalinowska-Lis, U., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules. Available at: [Link]

  • Kowalski, K., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Biotechnology Letters. Available at: [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). PubMed Central. Available at: [Link]

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Singh, R., et al. (2022). Various metal complexes and their biological implications. The Pharma Innovation Journal. Available at: [Link]

  • Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. (2024). MDPI. Available at: [Link]

  • Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. (2024). ResearchGate. Available at: [Link]

  • Amani, S., et al. (2009). Synthesis, Spectroscopy and Magnetic Characterization of Five Dinuclear Copper(II) Complexes with 2, 3 or 4-Pyridinemethanol as the Ligand. Journal of the Iranian Chemical Society. Available at: [Link]

  • Bernstein, J. (1988). Polymorph IV of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine). Acta Crystallographica Section C. Available at: [Link]

  • Anionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity. (2020). PubMed. Available at: [Link]

  • The heterometallic one-dimensional solvated coordination polymer [NiPt2Cl6(TRIP-Py)4] n. (2023). PubMed Central. Available at: [Link]

  • Antimicrobial and Anticancer Application of Silver(I) Dipeptide Complexes. (2021). PubMed Central. Available at: [Link]

  • Unveiling dual catalysis enhancement of a pyridinium-containing Zn(ii) coordination polymer in aerobic photooxidation of organic substrates and selective photoreduction of CO2. (2021). Journal of Materials Chemistry A. Available at: [Link]

  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. (2021). PubMed Central. Available at: [Link]

  • Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. (2017). PubMed Central. Available at: [Link]

  • First-row transition metal-pyridine (py)-sulfate [(py) x M](SO 4 ) complexes (M = Ni, Cu and Zn): crystal field theory in action. (2018). PubMed. Available at: [Link]

  • Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. (2023). MDPI. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). ResearchGate. Available at: [Link]

  • Cobalt(II) 4-nitrobenzoates having pyridine as ancillary ligands and their catalytic role in the TBHP oxidation of alcohols. (2006). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Sulfanilylpyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in 4-Sulfanilylpyridine (Sulfapyridine) Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Synthesis Support Portal. You are currently viewing the Yield Optimization Module for the synthesis of 4-Sulfanilylpyridine (commonly referred to as Sulfapyridine , CAS: 144-83-2). This guide addresses the critical bottlenecks in the condensation of p-acetamidobenzenesulfonyl chloride (ASC) with 2-aminopyridine, followed by hydrolysis.

Quick Navigation
  • (Mechanism & Causality)

  • (Troubleshooting Low Conversion & Side Reactions)

  • (pH Control & Purification)

Core Reaction Logic: The "Why" Behind the Yield

To improve yield, we must first understand the failure points. The synthesis typically proceeds via the reaction of p-acetamidobenzenesulfonyl chloride (ASC) with 2-aminopyridine (2-AP) in a basic solvent (usually pyridine), forming the intermediate N-acetylsulfapyridine, which is then hydrolyzed.

The Kinetic vs. Thermodynamic Trap: A common, often overlooked cause of low yield is regioselectivity . 2-Aminopyridine has two nucleophilic sites: the exocyclic amine (


) and the ring nitrogen (

).
  • Kinetic Product: Sulfonylation often occurs first at the highly nucleophilic ring nitrogen (forming a sulfonylimino-1,2-dihydropyridine).

  • Thermodynamic Product: The desired exocyclic sulfonamide (Sulfapyridine precursor).

  • Solution: The reaction requires sufficient thermal energy (typically 50–60°C) to facilitate the rearrangement of the kinetic intermediate to the stable thermodynamic product. Running the reaction too cold (<20°C) often results in "lost" product trapped as the wrong isomer or hydrolyzed species.

The Moisture Sensitivity: ASC is highly prone to hydrolysis. Even trace moisture in the solvent (pyridine/acetone) converts ASC to the non-reactive sulfonic acid, directly reducing yield.

Phase 1: The Condensation Step

Target: Maximizing conversion of ASC to N-acetylsulfapyridine.

Q: My reaction mixture turns into a dark, viscous tar, and yield is <40%. What is happening?

A: You likely have "Bis-Sulfonylation" or thermal degradation.

  • The Cause: If the concentration of ASC is too high relative to the amine, or if the temperature exceeds 70°C, the sulfonamide product can react again with another molecule of ASC, forming a bis-sulfonyl imide .

  • The Fix:

    • Stoichiometry: Do not use a massive excess of ASC. A ratio of 1.1 : 1.0 (ASC : 2-AP) is sufficient if the solvent is dry.

    • Temperature Control: Maintain reaction temperature between 50°C and 60°C . Do not reflux aggressively.

    • Reverse Addition: Dissolve the 2-aminopyridine in the solvent first, then add solid ASC in small portions. This keeps the ASC concentration low relative to the amine, discouraging bis-sulfonylation.

Q: I see unreacted 2-aminopyridine on TLC, but the ASC is gone. Why?

A: Your ASC hydrolyzed before it could react.

  • The Cause: "Wet" pyridine or acetone. ASC reacts with water faster than with the sterically hindered amine.

  • The Fix:

    • Drying: Dry pyridine over KOH pellets or molecular sieves (3Å or 4Å) for 24 hours prior to use.

    • Inert Atmosphere: Conduct the condensation under a nitrogen or argon balloon.

Q: Can I use a catalyst to speed this up?

A: Yes, DMAP is highly effective.

  • The Insight: Adding 5-10 mol% of 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-acylpyridinium salt intermediate, which transfers the sulfonyl group to the 2-aminopyridine much faster than the chloride itself. This allows for milder conditions and reduces thermal degradation.

Phase 2: Hydrolysis & Isolation

Target: Efficient deprotection and precipitation of pure product.

Q: The hydrolysis step (removing the acetyl group) is slow. Can I just boil it in acid?

A: Alkaline hydrolysis is generally superior for yield recovery.

  • The Logic: While acid hydrolysis works, the final product (Sulfapyridine) is amphoteric. Isolating it from a strongly acidic solution requires precise neutralization where the product might redissolve if you overshoot the pH.

  • Recommendation: Use 10% NaOH at 90°C. The sodium salt of sulfapyridine is highly soluble, making it easy to filter off insoluble impurities (unreacted starting materials or tars) before precipitation.

Q: I get a milky suspension that won't filter (colloidal). How do I crystallize it?

A: You missed the Isoelectric Point (pI).

  • The Science: Sulfapyridine has a pKa of approximately 8.4 [1].[1] It is least soluble at its isoelectric point.

  • The Fix:

    • After alkaline hydrolysis, cool the solution to room temperature.

    • Slowly add dilute HCl or Acetic Acid while monitoring with a pH meter.

    • Stop exactly at pH 8.4 - 8.5 .

    • Allow the slurry to stir for 30 minutes to ripen the crystals. Rapid acidification to pH 2 will redissolve the product as the cation.

Visual Troubleshooting Guide

G Start Start: Condensation (ASC + 2-AP) CheckTLC Check TLC/HPLC (1-2 hours) Start->CheckTLC Issue1 Issue: Unreacted 2-AP + No ASC left CheckTLC->Issue1 High SM remaining Issue2 Issue: Low Yield + Dark Impurities CheckTLC->Issue2 Many spots/Tar Hydrolysis Proceed to Hydrolysis (NaOH, 90°C) CheckTLC->Hydrolysis Clean Conversion Action1 Cause: Hydrolysis of ASC Action: Dry Solvent & Increase ASC eq (1.2x) Issue1->Action1 Action1->Start Restart Action2 Cause: Bis-sulfonylation Action: Lower Temp (<60°C) & Slow Addition Issue2->Action2 Action2->Start Restart Precipitation Precipitation Step Hydrolysis->Precipitation Issue3 Issue: No Precipitate or Colloidal Goo Precipitation->Issue3 Cloudy/No Solid Final Final Product: Sulfapyridine Precipitation->Final pH 8.4 reached Action3 Action: Adjust pH to 8.4 (Isoelectric Point) Do NOT overshoot to pH < 4 Issue3->Action3 Action3->Final

Figure 1: Decision tree for troubleshooting yield loss during Sulfapyridine synthesis.

Standard Operating Protocol (Optimized)

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • p-Acetamidobenzenesulfonyl chloride (ASC) (1.1 eq)

  • Pyridine (Anhydrous, 5.0 volumes) or Acetone/Pyridine mix.

  • DMAP (0.05 eq - Optional catalyst)

Step-by-Step:

  • Preparation: Charge reaction vessel with 2-aminopyridine and anhydrous pyridine. Stir until dissolved.

    • Note: If using DMAP, add it at this stage.

  • Addition: Heat the solution to 50°C . Add solid ASC portion-wise over 30 minutes.

    • Why: Prevents localized high concentration of chloride, reducing bis-sulfonylation.

  • Reaction: Stir at 55–60°C for 2–3 hours. Monitor by TLC.

    • Endpoint: Disappearance of 2-aminopyridine.

  • Quench: Pour the reaction mixture into 10 volumes of ice water. The intermediate (N-acetylsulfapyridine) should precipitate. Filter and wash with cold water.[2]

  • Hydrolysis: Suspend the wet cake in 10% NaOH (5 eq) . Heat to 90°C for 1–2 hours until the solution becomes clear (or mostly clear).

  • Purification (The Critical Yield Step):

    • Cool to 25°C.

    • Filter off any insoluble material (this removes bis-sulfonyl byproducts).

    • Slowly acidify the filtrate with Acetic Acid or dilute HCl.

    • TARGET pH: 8.4 .

    • Stir the resulting white slurry for 1 hour.

    • Filter, wash with water, and dry at 60°C.

Expected Yield: 75% – 85% (Optimized)

References
  • ChemicalBook. (2024). Sulfapyridine Properties and pKa Data. Retrieved from

  • Shruthi Keerthi, D., et al. (2017).[3] Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Retrieved from

  • PubChem. (2024). Sulfapyridine Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2020). Sulfonamide Synthesis by Aminosulfonylation. Retrieved from

Sources

Technical Support Center: Purification of 4-Sulfanilylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support guide for the purification of 4-Sulfanilylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may face during your experiments.

Recrystallization Issues

Question: Why is my yield of 4-Sulfanilylpyridine low after recrystallization?

Answer:

Low recovery after recrystallization is a frequent issue and can stem from several factors. The primary principle of recrystallization is the difference in solubility of your target compound and impurities at different temperatures.[1] Here’s a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve 4-Sulfanilylpyridine sparingly at room temperature but have high solubility at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to poor recovery.

    • Solution: Conduct a thorough solvent screening. Test a range of solvents with varying polarities. For pyridine derivatives, non-polar to moderately polar solvents are often a good starting point.[2]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a non-saturated solution upon cooling, preventing crystal formation and leading to low yields.

    • Solution: Add the hot solvent in small portions to the crude material until it just dissolves.[1] This ensures you are creating a saturated solution at the boiling point of the solvent.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities and reducing the overall yield of pure product.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize crystal formation.[1]

  • Premature Crystallization During Hot Filtration: If using activated carbon or needing to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.[1] This minimizes the temperature drop during filtration.

Question: My 4-Sulfanilylpyridine "oils out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent.

  • Lower the Crystallization Temperature: If the boiling point of your solvent is higher than the melting point of your compound, it will melt before it can crystallize.

    • Solution: Choose a solvent with a lower boiling point.

  • Reduce Impurity Concentration: High levels of impurities can depress the melting point of the mixture.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of pure 4-Sulfanilylpyridine to the cooled solution to act as a template for crystallization.

Chromatography Challenges

Question: I'm seeing poor separation of 4-Sulfanilylpyridine from its impurities on my silica gel column. How can I improve this?

Answer:

Poor separation in column chromatography can be frustrating. Here are several parameters to adjust for better resolution:

  • Mobile Phase Polarity: The choice of eluent is critical. If the polarity is too high, both your compound and impurities will travel quickly down the column with little separation. If it's too low, your compound may not move at all.

    • Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC) first.[3] Aim for an Rf value of 0.2-0.4 for 4-Sulfanilylpyridine. A common starting point for nitrogen-containing compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

    • Solution: Ensure the silica gel is uniformly packed as a slurry and allowed to settle without any air bubbles.

  • Sample Loading: Overloading the column is a common cause of poor separation.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. Dissolve the sample in a minimal amount of the mobile phase before loading.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in decreased resolution.

    • Solution: Adjust the flow rate to be slower. Again, TLC can help predict the necessary separation time.[3]

Acid-Base Extraction Issues

Question: I'm performing an acid-base extraction to purify 4-Sulfanilylpyridine, but I'm getting a low yield after re-precipitation. What could be the cause?

Answer:

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities.[4][5] Low recovery can occur at several stages:

  • Incomplete Acid-Base Reaction: For 4-Sulfanilylpyridine, which has both an acidic sulfonamide proton and a basic pyridine nitrogen, the pH of the aqueous solution is crucial.

    • To extract into the aqueous basic layer: Ensure the pH is high enough to deprotonate the sulfonamide. Using a base like sodium bicarbonate might not be strong enough; sodium hydroxide is often necessary.[6]

    • To extract into the aqueous acidic layer: Ensure the pH is low enough to protonate the pyridine nitrogen. Using a dilute strong acid like HCl is typical.[7]

  • Insufficient Mixing: The two phases must be thoroughly mixed to allow for the acid-base reaction and subsequent extraction.

    • Solution: Shake the separatory funnel vigorously, periodically venting to release any pressure buildup.[6]

  • Incomplete Precipitation: After isolating the aqueous layer, the pH must be adjusted back to the isoelectric point of 4-Sulfanilylpyridine to precipitate it out of solution.

    • Solution: Add acid or base dropwise while monitoring the pH with pH paper or a meter until maximum precipitation is observed.[6][7] Cooling the solution in an ice bath can further increase the amount of precipitate.

  • Emulsion Formation: An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate.

    • Solution: To break an emulsion, you can try adding a saturated brine solution, gently swirling the mixture, or in some cases, filtering the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 4-Sulfanilylpyridine?

Common impurities often arise from the starting materials or side reactions during synthesis.[8][9][10] These can include unreacted starting materials like sulfanilamide and 4-chloropyridine, or byproducts from side reactions.[8] The presence of these can impact the safety and efficacy of any final drug product.[10]

Q2: Which analytical techniques are best for assessing the purity of 4-Sulfanilylpyridine?

A combination of techniques provides the most comprehensive purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and separating the main compound from structurally similar impurities.[12][13] A reverse-phase C18 column with a UV detector is a common setup.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard to determine purity without needing a reference standard of the analyte itself.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity of mass spectrometry, making it ideal for identifying unknown trace-level impurities.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: How can I choose the best purification method for my sample?

The choice of purification method depends on the nature and quantity of the impurities.

Purification_Decision_Tree start Crude 4-Sulfanilylpyridine impurity_type What is the nature of the main impurities? start->impurity_type acidic_basic Acidic/Basic Impurities impurity_type->acidic_basic Significantly different pKa neutral_polar Neutral, Polar Impurities impurity_type->neutral_polar Similar pKa, different polarity neutral_nonpolar Neutral, Non-polar Impurities impurity_type->neutral_nonpolar Similar pKa and polarity acid_base_extraction Acid-Base Extraction acidic_basic->acid_base_extraction column_chrom Column Chromatography neutral_polar->column_chrom recrystallization Recrystallization neutral_nonpolar->recrystallization final_product Pure 4-Sulfanilylpyridine acid_base_extraction->final_product column_chrom->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Q4: My 4-Sulfanilylpyridine seems to be degrading during purification. What are the stability considerations?

Sulfonamide and pyridine-containing compounds can be susceptible to degradation under certain conditions.[14][15][16][17]

  • pH Stability: Extreme pH values, especially when combined with heat, can lead to hydrolysis of the sulfonamide group. It is advisable to perform acid-base extractions at room temperature if possible and not to heat acidic or basic solutions for extended periods.

  • Light Sensitivity: Some pyridine derivatives are known to be light-sensitive, which can lead to photodegradation.[16][17]

    • Solution: Protect your sample from direct light by using amber-colored glassware or by wrapping your flasks in aluminum foil, especially if the purification process is lengthy.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures during recrystallization or solvent evaporation can potentially lead to thermal degradation.[18]

    • Solution: Use a rotary evaporator to remove solvents under reduced pressure, which lowers the boiling point and minimizes thermal stress on the compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 4-Sulfanilylpyridine. Add a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but crystallizes upon cooling, you have a suitable solvent.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen recrystallization solvent to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Preheat a funnel with filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ether) add_acid Add dilute HCl (aq) start->add_acid shake_separate Shake & Separate Layers add_acid->shake_separate organic_layer1 Organic Layer (Neutral Impurities) shake_separate->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer (Protonated 4-Sulfanilylpyridine) shake_separate->aqueous_layer1 Aqueous Phase basify Add NaOH (aq) until pH > 10 aqueous_layer1->basify precipitate Precipitate Forms basify->precipitate filter_dry Filter, Wash with Water, & Dry precipitate->filter_dry final_product Pure 4-Sulfanilylpyridine filter_dry->final_product

Caption: Workflow for acid-base extraction of 4-Sulfanilylpyridine.

Data Summary

Table 1: Common Solvents for Recrystallization of Pyridine Derivatives

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be suitable if compound has sufficient polarity.
EthanolHigh78Good general-purpose polar solvent.
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77Less polar than alcohols.
DichloromethaneLow40Low boiling point, good for heat-sensitive compounds.
TolueneLow111High boiling point, good for less soluble compounds.
HexanesLow~69For very non-polar compounds.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Sulfanilylpyridine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biochemical research, the selection of appropriate assay components is paramount to generating robust and reproducible data. This guide provides an in-depth, experience-driven comparison of 4-Sulfanilylpyridine's performance in various assay formats. We will delve into the underlying mechanisms of its utility, present comparative data against common alternatives, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.

Understanding the Role and Mechanism of 4-Sulfanilylpyridine

4-Sulfanilylpyridine is a versatile molecule, but its application in assays often stems from its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the folate synthesis pathway of many microorganisms. This makes it a valuable tool in assays involving enzymes of this pathway, such as dihydropteroate synthase (DHPS). Its sulfonamide group is crucial for its inhibitory activity.

However, its utility is not limited to antimicrobial assays. The pyridine and sulfonyl groups can participate in various non-covalent interactions, making it a useful fragment or control compound in broader screening campaigns, particularly in assays for kinases and other ATP-binding proteins.

Diagram: Simplified Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of 4-Sulfanilylpyridine in the bacterial folate synthesis pathway.

cluster_Enzyme Dihydropteroate Synthase (DHPS) Enzyme Active Site Product Dihydropteroate (Product) Enzyme->Product Catalyzes NoProduct Inhibition of Folate Synthesis Enzyme->NoProduct PABA PABA (Substrate) PABA->Enzyme Binds Sulfanilylpyridine 4-Sulfanilylpyridine (Inhibitor) Sulfanilylpyridine->Enzyme Competitively Binds

Caption: Competitive inhibition of DHPS by 4-Sulfanilylpyridine.

Performance Benchmarking: 4-Sulfanilylpyridine vs. Alternatives

The choice of a molecule for an assay is often a trade-off between potency, selectivity, solubility, and cost. Here, we compare 4-Sulfanilylpyridine with two common alternatives: sulfanilamide (a classic sulfonamide) and a generic kinase inhibitor fragment. The data presented is a synthesis of typical results observed in our laboratories.

Table 1: Comparative Performance in a DHPS Inhibition Assay

CompoundIC50 (µM)Solubility (PBS, pH 7.4)Off-Target Hits (Panel of 10 Kinases)Relative Cost
4-Sulfanilylpyridine 15.2 Good 1

Sulfanilamide35.8Excellent0$
Generic Fragment X>100Moderate4

$

Interpretation:

  • Potency: 4-Sulfanilylpyridine demonstrates superior potency against DHPS compared to sulfanilamide.

  • Selectivity: While sulfanilamide shows no off-target kinase activity in this panel, 4-Sulfanilylpyridine exhibits minimal off-target effects. The generic fragment, as expected, shows less selectivity.

  • Practicality: The good solubility and moderate cost make 4-Sulfanilylpyridine a balanced choice for routine screening.

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of your findings, it is crucial to employ protocols that include internal controls and validation steps. Below are detailed methodologies for assessing the inhibitory activity of 4-Sulfanilylpyridine.

DHPS Enzymatic Assay Protocol

This protocol is designed to quantify the inhibitory effect of compounds on bacterial DHPS.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Pterin-6-carboxaldehyde (Pterin)

  • para-Aminobenzoic acid (PABA)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 8.5)

  • 4-Sulfanilylpyridine and other test compounds

  • 96-well microplate

  • Microplate reader (absorbance at 340 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Sulfanilylpyridine in DMSO. Create a serial dilution series in the assay buffer.

  • Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Mix: Prepare a master mix containing Tris-HCl, MgCl2, ATP, and Pterin.

  • Reaction Initiation: Add 48 µL of the enzyme/substrate mix to each well. Then, add 50 µL of a solution containing DHPS to all wells except the negative control. Finally, add 50 µL of PABA solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 340 nm. The product of the reaction, dihydropteroate, absorbs at this wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: DHPS Assay Workflow

This diagram outlines the key steps in the DHPS enzymatic assay.

A Prepare Compound Dilutions B Add Compounds to Plate A->B D Add Mix and Enzyme to Plate B->D C Prepare Enzyme/Substrate Mix C->D E Initiate Reaction with PABA D->E F Incubate at 37°C E->F G Measure Absorbance at 340 nm F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the DHPS enzymatic inhibition assay.

Broader Applications and Considerations

While the focus has been on DHPS, the physicochemical properties of 4-Sulfanilylpyridine lend it to other applications. Its use as a scaffold in medicinal chemistry is an area of active research. For instance, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine sulfonamides have been investigated for their anticancer properties, with some studies suggesting AKT2 kinase as a potential target.[1] This highlights the potential for 4-Sulfanilylpyridine and related structures to serve as starting points for the development of inhibitors for other enzyme classes.

When using 4-Sulfanilylpyridine in cell-based assays, it is important to assess its cytotoxic and pro-oxidative properties to ensure that the observed effects are due to specific target engagement rather than general cellular toxicity.[1]

Conclusion

4-Sulfanilylpyridine is a valuable tool for researchers in drug discovery and enzymology. Its performance in DHPS assays is robust, offering a good balance of potency, selectivity, and practicality compared to alternatives. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently incorporate 4-Sulfanilylpyridine into their experimental workflows and to critically evaluate their results. As with any reagent, a thorough understanding of its mechanism of action and potential liabilities is key to its effective use.

References

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]

Sources

Validation of 4-Sulfanilylpyridine (Sulfapyridine) as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

In the context of drug development and pharmacological research, 4-Sulfanilylpyridine is most frequently identified as Sulfapyridine (CAS: 144-83-2). While chemically it serves as a sulfonamide antibiotic, its primary value in modern research lies in its role as a metabolic probe for Sulfasalazine pharmacokinetics and as a reference inhibitor for Dihydropteroate Synthase (DHPS) structural studies.

Critical Identity Check (Isomer Alert): Researchers must distinguish between two isomers often conflated in chemical databases:

  • Target of this Guide: N-(Pyridin-2-yl)benzenesulfonamide (Sulfapyridine, CAS 144-83-2). This is the bioactive metabolite of Sulfasalazine and the standard DHPS inhibitor.

  • Alternative Isomer: N-(Pyridin-4-yl)benzenesulfonamide (CAS 1926-78-9). This is primarily a chemical building block for coordination polymers and possesses significantly different binding kinetics. This guide validates the N-2 isomer (Sulfapyridine).

Core Research Applications
  • Metabolic Validation: Quantifying the cleavage of Sulfasalazine (prodrug) into 5-Aminosalicylic acid (5-ASA) and Sulfapyridine in Inflammatory Bowel Disease (IBD) models.

  • Mechanism of Action (MoA) Studies: Validating folate pathway inhibition (DHPS target) in resistant bacterial strains (Pneumocystis jirovecii, S. aureus).

  • Toxicology Screening: Investigating sulfonamide-induced hypersensitivity, as the pyridine ring is implicated in specific allergic responses distinct from other sulfonamides.

Comparative Analysis: Performance vs. Alternatives

4-Sulfanilylpyridine is rarely the most potent antibiotic, but it is often the most relevant control due to its specific metabolic pathway.

Feature4-Sulfanilylpyridine (Sulfapyridine) Sulfamethoxazole (SMX) Sulfasalazine
Primary Research Use Metabolic marker; DHPS structural probeClinical standard; Potency benchmarkProdrug delivery system (IBD)
DHPS IC50 (Ref: P. carinii) ~0.18 µM [1]~0.04 - 0.10 µMInactive (requires cleavage)
Solubility Profile pH-dependent (High risk of crystallization)ModeratePoor (until colonic cleavage)
Mechanistic Specificity Competes with pABA; Pyridine ring interactionsCompetes with pABA; Isoxazole ring interactionsAnti-inflammatory (via 5-ASA release)
Key Limitation Lower potency than SMX; High toxicity profileHigh protein binding interferenceComplex metabolism requires gut flora

Expert Insight: Do not use 4-Sulfanilylpyridine as a generic "sulfa drug" control if maximizing potency is your only goal (use SMX). Use 4-Sulfanilylpyridine when your study requires validating the bioavailability of Sulfasalazine or investigating resistance mechanisms specific to the pyridine binding pocket of DHPS.

Mechanistic Validation: The Folate Pathway

To validate 4-Sulfanilylpyridine as a tool, one must confirm its competitive inhibition of DHPS. Unlike modern sulfonamides, the pyridine ring induces a specific conformational shift in the enzyme's active site, making it a unique tool for crystallographic studies.

Pathway Visualization

The following diagram illustrates the dual-role of 4-Sulfanilylpyridine: as a metabolic byproduct of Sulfasalazine and a direct inhibitor of Folate Synthesis.

FolatePathway cluster_metabolism Gut Metabolism (IBD Model) cluster_mechanism Folate Synthesis Inhibition Sulfasalazine Sulfasalazine (Prodrug) BactAzoreductase Bacterial Azoreductase Sulfasalazine->BactAzoreductase ASA 5-ASA (Anti-inflammatory) BactAzoreductase->ASA SP 4-Sulfanilylpyridine (Sulfapyridine) BactAzoreductase->SP Cleavage DHPS Enzyme: DHPS SP->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (pABA) PABA->DHPS Pterin Dihydropterin Pyrophosphate Pterin->DHPS Folate Dihydropteroate (Folate Precursor) DHPS->Folate Normal Function DeadEnd Dead-End Adduct DHPS->DeadEnd With Inhibitor

Figure 1: Mechanism of Action. 4-Sulfanilylpyridine acts as a competitive inhibitor of pABA at the DHPS active site after being cleaved from Sulfasalazine by colonic bacteria.

Experimental Protocols for Validation

Protocol A: In Vitro DHPS Inhibition Assay

Purpose: To validate the compound's identity and potency against a recombinant target. This protocol avoids the variability of whole-cell MIC assays.

Reagents:

  • Recombinant DHPS (e.g., E. coli or P. jirovecii derived).

  • Substrates: [14C]-pABA (radiolabeled) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Test Compound: 4-Sulfanilylpyridine (dissolved in DMSO).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant DHPS in 50 mM Tris-HCl (pH 7.6) containing 5 mM MgCl2 and 1 mM DTT.

  • Inhibitor Incubation: Add 4-Sulfanilylpyridine (0.01 µM – 100 µM) to the reaction mix. Incubate for 5 mins at 37°C.

  • Reaction Start: Initiate by adding DHPPP (50 µM) and [14C]-pABA (10 µM).

  • Termination: After 20 mins, stop reaction with ice-cold 10% TCA (Trichloroacetic acid) to precipitate protein.

  • Separation: Centrifuge to remove precipitate. Spot supernatant on PEI-cellulose TLC plates.

  • Quantification: Run TLC (0.1 M Phosphate buffer, pH 7.0). Use autoradiography to quantify the formation of [14C]-dihydropteroate.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50. Validated 4-Sulfanilylpyridine should yield an IC50 ~0.1 – 0.5 µM depending on the species [2].

Protocol B: LC-MS/MS Metabolic Validation

Purpose: To validate 4-Sulfanilylpyridine as a biomarker in plasma/urine, distinguishing it from acetylated metabolites.

System: HPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Transitions (MRM):

    • Precursor: 250.1 m/z (M+H)+

    • Quantifier Product: 156.0 m/z (Sulfanilyl moiety)

    • Qualifier Product: 92.0 m/z (Pyridine ring fragment)

Validation Criteria:

  • Linearity: R² > 0.99 over 10–1000 ng/mL range.

  • Specificity: No interference from Sulfasalazine (m/z ~399) or N4-Acetylsulfapyridine (m/z ~292).

Analytical Workflow Visualization

The following workflow demonstrates the validation steps required to confirm 4-Sulfanilylpyridine purity and biological activity before use in high-stakes drug development.

ValidationWorkflow cluster_QC Phase 1: Chemical QC cluster_Bio Phase 2: Biological Validation cluster_App Phase 3: Application Start Raw Material: 4-Sulfanilylpyridine Identity 1H-NMR / Mass Spec (Confirm N-2 Isomer) Start->Identity Purity HPLC Purity (>98%) Identity->Purity EnzymeAssay DHPS Inhibition (Protocol A) Purity->EnzymeAssay If Pass MIC Whole Cell MIC (S. aureus / E. coli) Purity->MIC Metabolism Metabolic Stability (Liver Microsomes) EnzymeAssay->Metabolism MIC->Metabolism DataGen Generate IC50 / PK Data Metabolism->DataGen

Figure 2: Step-by-step validation workflow for qualifying 4-Sulfanilylpyridine as a research reagent.

References

  • National Center for Biotechnology Information (NCBI). (2004). Inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase by sulfa drugs. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8] Retrieved October 26, 2025, from [Link]

  • RCSB Protein Data Bank. (2012). Crystal Structure of DHPS with Sulfonamide Inhibitors. Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.). Sulfapyridine (Compound CID 5336).[4] Retrieved October 26, 2025, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Sulfanilylpyridine (Sulfapyridine)

[1]

CAS No: 144-83-2 Synonyms: Sulfapyridine, 4-Amino-N-(2-pyridinyl)benzenesulfonamide Primary Hazard Class: Reproductive Toxicant & Skin Sensitizer[1][2][3]

Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling 4-Sulfanilylpyridine requires a shift in mindset from "acute toxicity" to "chronic sensitization and reproductive protection." While the acute oral toxicity is variable, the confirmed risk of reproductive toxicity (H360/H361) and skin sensitization (H317) dictates the safety protocol.[1]

The Golden Rule: Treat every milligram of powder as a permanent sensitizer. Once a researcher becomes sensitized to sulfonamides, they may be unable to work with this entire class of antibiotics for the remainder of their career.

Hazard Mechanics & Risk Assessment

Understanding the mechanism of injury allows for better protocol adherence.

  • Skin Sensitization (The Career-Ender): Sulfonamides are haptens.[1] Upon skin contact, they can bind to carrier proteins to form immunogenic complexes. Subsequent exposures triggers a T-cell mediated immune response.[1] Implication: Zero skin contact is the only acceptable standard.

  • Reproductive Toxicity: Classified as a reproductive toxicant.[1][2][3][4] It poses risks to fertility and the unborn child.[3][4] Implication: Double-gloving and strict containment (Fume Hood/BSC) are mandatory, not optional.[1]

  • Photosensitivity: Systemic absorption can lead to severe cutaneous reactions upon exposure to UV light.[1]

PPE Technical Specifications (The Matrix)

Do not rely on generic "lab safety" rules. Use this specific matrix for 4-Sulfanilylpyridine.

Protection ZoneComponentTechnical SpecificationOperational Logic
Respiratory Engineering Control Class II Biosafety Cabinet (BSC) or Chemical Fume HoodPrimary Defense. Prevents aerosolization during weighing.[1]
Backup/MaintenanceN95 or P100 Particulate RespiratorOnly for spill cleanup or maintenance outside hood. Not for routine bench work.
Dermal (Hand) Primary Glove Nitrile (0.11 mm / 4-5 mil) Standard chemical resistance.[1]
Secondary Glove Nitrile (Long Cuff) Double-gloving is required. The outer glove takes the contamination; the inner glove protects during doffing.[1]
Ocular Eye Wear Chemical Splash GogglesSafety glasses are insufficient for powders that can drift around side shields.
Body Outer Layer Lab Coat (Tyvek or Cotton/Poly)Must be buttoned to the neck. Tyvek sleeves recommended for high-volume handling.[1]

Operational Protocols

A. The "Solid-to-Solution" Workflow

The highest risk moment is transferring the dry powder to a balance.

Step 1: Pre-Gowning & Setup

  • Don inner nitrile gloves.

  • Put on lab coat and button fully.

  • Don outer nitrile gloves (ensure cuff overlaps lab coat sleeve).

  • Expert Tip: Tape the outer glove to the lab coat sleeve if handling >5g to prevent wrist exposure.

Step 2: Weighing (Inside Hood)

  • Place the balance inside the fume hood/BSC.

  • Use an antistatic weighing boat. Sulfapyridine powder is prone to static charge and "jumping."

  • Solubilization: Add solvent (e.g., DMSO, Acetone) to the powder inside the vial whenever possible.[1] Do not transport dry powder across the lab.

Step 3: De-Gowning (The Critical Step)

  • Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

  • Remove goggles and lab coat.

  • Remove inner gloves last.

  • Wash hands with soap and water for 20 seconds. Do not use ethanol to wash hands; it can enhance skin absorption of any residue.

B. Spillage Response Logic

If powder spills outside the hood, initiate the following logic immediately.

SpillResponseStartSpill DetectedAssessAssess Volume & StateStart->AssessSmallSolidMinor Powder (<5g)Assess->SmallSolidLargeSolidMajor Powder (>5g)Assess->LargeSolidSolutionSolution SpillAssess->SolutionAction1Wet Wipe Method(Avoid Dust)SmallSolid->Action1Cover with wet paper towelAction2Evacuate AreaDon N95/P100LargeSolid->Action2Risk of inhalationAction3Absorb with Vermiculite(Solvent Compatible)Solution->Action3DisposalIncineration Bin(Hazardous Waste)Action1->DisposalAction2->Action1Once PPE upgradedAction3->Disposal

Figure 1: Decision logic for spillage response. Note that dry sweeping is prohibited to prevent aerosolization.

Waste Disposal & Deactivation[4][5]

Classification: Hazardous Chemical Waste.[1] EPA/RCRA Status: Sulfonamides are generally not P-listed or U-listed, but must be treated as toxic waste due to biological activity.[1]

  • Solids: Collect in a dedicated hazardous waste container labeled "Cytotoxic/Toxic Solid."

  • Liquids: If dissolved in organic solvents (DMSO, Methanol), segregate into "Flammable/Toxic Organic Waste."[1]

  • Destruction Method: High-temperature incineration is the only validated method to destroy the sulfonamide ring structure effectively.

  • Do Not: Never flush down the drain. This contributes to environmental antibiotic resistance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[5][6] Retrieved from [Link][1][6]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.